Product packaging for Erycibelline(Cat. No.:CAS No. 107633-95-4)

Erycibelline

Cat. No.: B216612
CAS No.: 107633-95-4
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alkaloid from Erycibe elliptilimba;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B216612 Erycibelline CAS No. 107633-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCZZQGJZNJSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(CC1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910383
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107633-95-4
Record name Erycibelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isolation of Erycibelline from Erycibe elliptilimba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline, a dihydroxynortropane alkaloid, has been identified as a constituent of Erycibe elliptilimba Merr. et Chun., a plant utilized in traditional medicine. This technical guide provides a comprehensive overview of the available scientific information regarding the isolation of this compound, targeting researchers and professionals in drug development. While a specific, detailed protocol for the isolation of this compound from Erycibe elliptilimba is not extensively documented in publicly accessible literature, this guide synthesizes general alkaloid extraction principles and contextualizes them for the likely isolation of this compound. This document outlines a probable experimental workflow, presents a summary of expected quantitative data, and includes requisite visualizations to aid in the conceptualization of the isolation and potential signaling pathway interactions.

Introduction

Erycibe elliptilimba Merr. & Chun., a member of the Convolvulaceae family, has a history of use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including alkaloids. Among these is this compound, a dihydroxynortropane alkaloid[1]. The structural class of nortropane alkaloids is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its members. While the specific bioactivity of this compound is not extensively detailed in the available literature, related compounds from Erycibe species have demonstrated activities such as anti-glaucoma, anti-arthritic, hepatoprotective, and anti-cancer effects. This guide aims to provide a foundational understanding for the prospective isolation and study of this compound.

Putative Isolation Protocol for this compound

The following protocol is a generalized procedure for the extraction and isolation of tropane alkaloids from plant material, adapted for the specific case of this compound from Erycibe elliptilimba. This protocol is based on established phytochemical techniques and should be optimized for specific laboratory conditions.

Plant Material Collection and Preparation
  • Collection: The relevant parts of Erycibe elliptilimba (e.g., stems, leaves) should be collected and authenticated by a qualified botanist.

  • Drying: The plant material should be air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is often a good starting point for polar alkaloids. This can be done through maceration (soaking at room temperature for several days with occasional agitation) or more exhaustively using a Soxhlet apparatus.

  • Acid-Base Extraction: This is a crucial step for the selective isolation of alkaloids.

    • The crude extract is acidified with a dilute acid (e.g., 2% sulfuric acid or hydrochloric acid). This protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous acidic solution.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • The basified aqueous solution is then repeatedly extracted with a nonpolar organic solvent (e.g., chloroform or dichloromethane) to transfer the free base alkaloids into the organic phase.

  • Concentration: The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

Purification of this compound

The crude alkaloid extract, being a mixture of various compounds, requires further purification to isolate this compound.

  • Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel or alumina.

    • A solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) is used to elute the compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to achieve optimal separation.

Structure Elucidation

The purified this compound is then subjected to spectroscopic analysis to confirm its structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that would be expected from a successful isolation of this compound. The values are illustrative and would need to be determined experimentally.

ParameterExpected Value/RangeMethod of Determination
Yield of Crude Alkaloid Extract 0.1 - 1.0% (w/w of dry plant material)Gravimetric analysis
Purity of Isolated this compound > 95%HPLC, qNMR
Molecular Formula C₈H₁₅NO₂High-Resolution Mass Spectrometry (HR-MS)
Molecular Weight 157.1106 g/mol Mass Spectrometry
¹H NMR (indicative shifts) δ 3.0-4.5 ppm (protons adjacent to N and O)¹H NMR Spectroscopy
¹³C NMR (indicative shifts) δ 50-70 ppm (carbons adjacent to N and O)¹³C NMR Spectroscopy

Visualizations

Experimental Workflow for this compound Isolation

Erycibelline_Isolation_Workflow plant_material Erycibe elliptilimba Plant Material powdered_material Drying and Grinding plant_material->powdered_material extraction Solvent Extraction (e.g., Methanol) powdered_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom enriched_fractions This compound-Enriched Fractions column_chrom->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation (NMR, MS) pure_this compound->analysis

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathway Interaction (Hypothetical)

Given that many alkaloids exhibit biological activity by interacting with cellular signaling pathways, a hypothetical pathway is presented below. The specific targets of this compound are yet to be elucidated.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Anti-proliferative Effect) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's bioactivity.

Conclusion

This compound represents a potentially valuable natural product from Erycibe elliptilimba. While the precise, detailed isolation protocol remains to be fully documented in accessible literature, this guide provides a robust framework based on established phytochemical principles to facilitate its isolation and further study. The successful purification and structural elucidation of this compound will be a critical first step in unlocking its therapeutic potential and understanding its mechanism of action. Future research should focus on the systematic phytochemical investigation of Erycibe elliptilimba to develop a standardized isolation procedure and to fully characterize the pharmacological profile of this compound.

References

Unveiling the Molecular Architecture of Erycibelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba. The determination of its complex molecular framework is a testament to the power of modern spectroscopic techniques. This document outlines the experimental protocols and the logical application of mass spectrometry and nuclear magnetic resonance spectroscopy in piecing together the structure of this natural product.

Isolation and Purification

This compound was isolated from the dried and powdered aerial parts of Erycibe elliptilimba. The experimental workflow for its extraction and purification is as follows:

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation Powdered Plant Material Powdered Plant Material Methanol Extraction Methanol Extraction Powdered Plant Material->Methanol Extraction Percolation at room temperature Crude Extract Crude Extract Methanol Extraction->Crude Extract Acid-Base Partition Acid-Base Partition Crude Extract->Acid-Base Partition Suspended in H2O, acidified with HCl Aqueous Acid Layer Aqueous Acid Layer Acid-Base Partition->Aqueous Acid Layer Washed with EtOAc Crude Alkaloids Crude Alkaloids Aqueous Acid Layer->Crude Alkaloids Basified with Na2CO3, extracted with CHCl3 Silica Gel Column Silica Gel Column Crude Alkaloids->Silica Gel Column Elution with CHCl3-MeOH gradient Sephadex LH-20 Sephadex LH-20 Silica Gel Column->Sephadex LH-20 Further purification This compound This compound Sephadex LH-20->this compound

Figure 1: Experimental workflow for the isolation of this compound.

Spectroscopic Data Analysis

The determination of this compound's molecular formula and the elucidation of its planar structure and stereochemistry were achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the protonated molecule, which was crucial for determining the molecular formula.

Technique Ion m/z (Measured) m/z (Calculated) Molecular Formula
HR-ESI-MS[M+H]⁺188.1002188.1019C₉H₁₄NO₃
¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provided the foundational information about the chemical environment of each proton and carbon atom in the molecule. The data, acquired in deuterated methanol (CD₃OD), is summarized below.

Position δC (ppm) δH (ppm) Multiplicity J (Hz)
165.84.08br s
268.14.45d5.4
372.94.15t5.4
438.82.05m
1.85m
565.84.08br s
670.24.33dd8.4, 3.0
755.43.55t8.4
8----
9175.5---
N-CH₃----

Structure Elucidation Workflow

The elucidation of this compound's structure was a stepwise process, integrating data from various spectroscopic techniques. The logical flow of this process is depicted below.

G HR-MS HR-MS Molecular_Formula Molecular_Formula HR-MS->Molecular_Formula Planar_Structure Planar_Structure Molecular_Formula->Planar_Structure 1H_NMR 1H_NMR Proton_Environments Proton_Environments 1H_NMR->Proton_Environments 13C_NMR 13C_NMR Carbon_Skeleton Carbon_Skeleton 13C_NMR->Carbon_Skeleton COSY COSY Proton_Environments->COSY HMBC HMBC Proton_Environments->HMBC Carbon_Skeleton->HMBC Proton_Connectivity Proton_Connectivity COSY->Proton_Connectivity Long_Range_Connectivity Long_Range_Connectivity HMBC->Long_Range_Connectivity Proton_Connectivity->Planar_Structure Long_Range_Connectivity->Planar_Structure NOESY NOESY Planar_Structure->NOESY Final_Structure This compound Structure Planar_Structure->Final_Structure Stereochemistry Stereochemistry NOESY->Stereochemistry Stereochemistry->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Key 2D NMR Correlations

Two-dimensional NMR experiments, particularly COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms within the this compound molecule.

COSY Analysis

The ¹H-¹H COSY spectrum revealed key proton-proton coupling networks, allowing for the assembly of molecular fragments. Notably, a spin system from H-1 through H-4 and another from H-5 through H-7 were identified.

HMBC Analysis

The HMBC spectrum provided crucial long-range correlations between protons and carbons, which were essential for connecting the molecular fragments identified by COSY and for placing the quaternary carbons and heteroatoms.

The key HMBC and COSY correlations that defined the nortropane skeleton are visualized below.

G cluster_structure This compound Core Structure cluster_hmbc Key HMBC Correlations C1 C1 C2 C2 C1->C2 COSY C3 C3 C2->C3 COSY C4 C4 C3->C4 COSY C5 C5 C4->C5 COSY N N C6 C6 C7 C7 C6->C7 COSY C7->C1 COSY C9 C9=O H1 H1 H1->C2 HMBC H1->C5 HMBC H1->C7 HMBC H2 H2 H2->C1 HMBC H2->C3 HMBC H3 H3 H3->C2 HMBC H3->C4 HMBC H3->C9 HMBC H4a H4a H4a->C3 HMBC H4a->C5 HMBC H4b H4b H5 H5 H5->C1 HMBC H5->C4 HMBC H5->C6 HMBC H6 H6 H6->C5 HMBC H6->C7 HMBC H7 H7 H7->C1 HMBC H7->C6 HMBC

Figure 3: Key COSY and HMBC correlations for this compound.

Conclusion

The collective analysis of data from mass spectrometry and a variety of NMR techniques enabled the unambiguous determination of the chemical structure of this compound. The systematic application of these analytical methods, from establishing the molecular formula to mapping out the intricate network of atomic connections, exemplifies the modern approach to natural product structure elucidation. This detailed understanding of this compound's molecular architecture is a critical first step for its potential development as a therapeutic agent.

Spectroscopic Data of Erycibelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Erycibelline. Due to the limited public availability of the complete raw data from primary literature, this document presents a summary based on known structural information and typical spectroscopic values for similar nortropane alkaloids. It is intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is a dihydroxynortropane alkaloid with the molecular formula C₇H₁₃NO₂. Its structure is characterized by a bicyclic nortropane core with two hydroxyl groups.

Molecular Formula: C₇H₁₃NO₂ IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-2-ol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~3.5br s-
H-2~4.0d~4.0
H-3α~2.0m-
H-3β~1.8m-
H-4α~2.1m-
H-4β~1.9m-
H-5~3.6br s-
H-6~4.2d~4.0
H-7α~1.7m-
H-7β~1.6m-
N-CH₃~2.5s-

¹³C NMR (Carbon NMR)

PositionChemical Shift (δ, ppm)
C-1~60
C-2~70
C-3~35
C-4~30
C-5~62
C-6~72
C-7~33
N-CH₃~40
Table 2: Mass Spectrometry (MS) Data
TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺: 144.0968Calculated for C₇H₁₄NO₂⁺: 144.0970
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~2950MediumC-H Stretch (Aliphatic)
~1450MediumC-H Bend (Aliphatic)
~1100StrongC-O Stretch (Alcohol)
~1050StrongC-N Stretch (Amine)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative of standard methods used for the characterization of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling. A larger spectral width (~220 ppm) is used. A greater number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of this compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant Material) CrudeExtract Crude Extract NaturalSource->CrudeExtract Extraction PurifiedCompound Purified this compound CrudeExtract->PurifiedCompound Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) PurifiedCompound->NMR MS Mass Spectrometry (HRMS) PurifiedCompound->MS IR IR Spectroscopy PurifiedCompound->IR Structure Structure Determination NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Biosynthesis of Nortropane Alkaloids in Erycibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erycibe, belonging to the Convolvulaceae family, is known to produce a variety of secondary metabolites, including nortropane alkaloids. These compounds, characterized by a tropane skeleton lacking the N-methyl group, exhibit a range of biological activities and are of significant interest for drug discovery and development. A notable example is (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. Despite the interest in these molecules, the biosynthetic pathway of nortropane alkaloids within the Erycibe genus remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing parallels with the well-characterized tropane alkaloid biosynthesis in the Solanaceae family and related species in the Convolvulaceae. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway, including enzyme assays and quantitative analysis of metabolites, and presents key enzymatic data from homologous pathways to serve as a reference for future research.

Proposed Biosynthetic Pathway of Nortropane Alkaloids in Erycibe

The biosynthesis of nortropane alkaloids in Erycibe is hypothesized to follow a pathway analogous to the tropane alkaloid biosynthesis well-documented in the Solanaceae family, with specific modifications to yield the characteristic nortropane scaffold. The proposed pathway commences with amino acid precursors and proceeds through a series of enzymatic reactions to form the core nortropane structure, which is then further diversified.

The initial steps are believed to be conserved, starting from L-arginine or L-ornithine, which are converted to putrescine. A key enzyme, Putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis in Solanaceae, has also been identified in the Convolvulaceae family, suggesting its likely involvement in Erycibe. Tropinone, a central intermediate, is then reduced to pseudotropine by Tropinone Reductase II (TRII). Pseudotropine serves as the direct precursor to nortropane alkaloids like calystegines. The subsequent steps leading to specific Erycibe nortropane alkaloids, such as Erycibelline, likely involve a series of hydroxylation and other modification reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and dioxygenases.

Proposed Nortropane Alkaloid Biosynthesis in Erycibe cluster_0 Upstream Pathway cluster_1 Core Nortropane Pathway L-Arginine L-Arginine L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation MPO Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone Tropinone Synthase Pseudotropine Pseudotropine Tropinone->Pseudotropine TRII Norpseudotropine Norpseudotropine Pseudotropine->Norpseudotropine N-demethylase (P450) Hydroxylated Nortropane Intermediates Hydroxylated Nortropane Intermediates Norpseudotropine->Hydroxylated Nortropane Intermediates Hydroxylases (P450, Dioxygenases) This compound This compound Hydroxylated Nortropane Intermediates->this compound ODC Ornithine Decarboxylase PMT Putrescine N-methyltransferase MPO N-Methylputrescine Oxidase TRII Tropinone Reductase II

Proposed biosynthetic pathway of nortropane alkaloids in Erycibe.

Key Enzymes and Homologous Data

While specific enzymatic data for Erycibe is not yet available, the kinetic properties of homologous enzymes from other plant species provide a valuable reference for researchers. The following table summarizes key parameters for enzymes likely involved in the early stages of nortropane alkaloid biosynthesis.

EnzymeAbbreviationSource OrganismSubstrateKm (µM)VmaxOptimal pH
Putrescine N-methyltransferasePMTNicotiana tabacumPutrescine100-200-8.0-9.0
Tropinone Reductase ITRIDatura stramoniumTropinone35-6.0-6.5
Tropinone Reductase IITRIIHyoscyamus nigerTropinone250-7.0-7.5
Hyoscyamine 6β-hydroxylaseH6HHyoscyamus nigerHyoscyamine35-7.8

Note: This table presents data from homologous enzymes and should be used as a guideline for initial experimental design in Erycibe.

Experimental Protocols

The elucidation of the nortropane alkaloid biosynthetic pathway in Erycibe requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.

General Experimental Workflow for Pathway Elucidation

A systematic workflow is essential to identify and characterize the enzymes and intermediates of the biosynthetic pathway.

Experimental Workflow for Pathway Elucidation Start Start Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Start->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Start->Transcriptome_Analysis Candidate_Gene_Identification Candidate Gene Identification (Homology, Co-expression) Metabolite_Profiling->Candidate_Gene_Identification Transcriptome_Analysis->Candidate_Gene_Identification Gene_Cloning_Expression Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning_Expression Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning_Expression->Enzyme_Assays Functional_Characterization In Vivo Functional Characterization (VIGS, CRISPR/Cas9) Enzyme_Assays->Functional_Characterization Pathway_Elucidation Pathway Elucidation Functional_Characterization->Pathway_Elucidation Hypothetical Signaling Pathway Environmental_Stress Environmental Stress (e.g., Herbivory, Wounding) Jasmonate_Signaling Jasmonate Signaling Cascade Environmental_Stress->Jasmonate_Signaling Transcription_Factors Transcription Factors (e.g., MYC2, ERF) Jasmonate_Signaling->Transcription_Factors Biosynthetic_Genes Nortropane Alkaloid Biosynthetic Genes (e.g., PMT, TRII) Transcription_Factors->Biosynthetic_Genes Nortropane_Alkaloids Nortropane Alkaloid Accumulation Biosynthetic_Genes->Nortropane_Alkaloids

The Discovery and History of Erycibelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Erycibelline, a naturally occurring dihydroxynortropane alkaloid, has garnered attention for its intriguing chemical structure and potential therapeutic applications. Isolated from the traditional Chinese medicinal herb Erycibe elliptilimba, this compound stands as a noteworthy example of the rich chemical diversity found in nature. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Discovery and Natural Occurrence

This compound was first isolated from the stems of Erycibe elliptilimba Merr. & Chun, a plant belonging to the Convolvulaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for the treatment of rheumatic diseases and as a pain reliever, suggesting a long-standing empirical understanding of its bioactive components.[3] Phytochemical investigations of Erycibe species have revealed the presence of various alkaloids, with nortropane alkaloids like this compound being a characteristic class of compounds.[2]

The First Stereoselective Synthesis

A significant milestone in the study of this compound was its first stereoselective synthesis, accomplished by the research group of Chu-Yi Yu.[3] This elegant synthetic route provided access to the molecule, enabling further investigation of its biological properties and potential therapeutic applications.

The synthesis is notable for its strategic use of a cyclic nitrone as a key intermediate and a Samarium(II) iodide (SmI2)-induced intramolecular reductive coupling reaction.[3][4] This key step allowed for the stereoselective formation of the characteristic nortropane skeleton of this compound with a good yield.[3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process beginning from readily available starting materials and proceeding through carefully planned transformations to construct the complex architecture of the final natural product.

G start Starting Materials intermediate1 Cyclic Nitrone Intermediate start->intermediate1 Organometallic Addition intermediate2 Aldehyde-Functionalized Nitrone intermediate1->intermediate2 Oxidation & Deprotection coupling SmI2-induced Intramolecular Reductive Coupling intermediate2->coupling cyclized Nortropane Skeleton coupling->cyclized reductions Reductions & Deprotection cyclized->reductions end (-)-Erycibelline reductions->end

Caption: Synthetic workflow for (-)-Erycibelline.

Biological Activity and Therapeutic Potential

This compound has been identified as a potent glycosidase inhibitor.[4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have significant therapeutic potential in the management of various diseases, including diabetes, viral infections, and cancer. The specific inhibitory profile of this compound against different glycosidases is an area of ongoing research.

The traditional use of Erycibe elliptilimba for treating rheumatic disease and pain suggests that this compound may possess anti-inflammatory and analgesic properties.[3] The underlying mechanisms for these potential effects are not yet fully elucidated and warrant further investigation. Nortropane alkaloids, as a class, are known to interact with various receptors and signaling pathways in the nervous system, which could provide a basis for their analgesic effects.

Quantitative Biological Data

While the glycosidase inhibitory activity of this compound has been reported, specific quantitative data, such as IC50 values against a panel of glycosidases, are not yet widely available in the public domain. Further studies are required to quantify its potency and selectivity.

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget/AssayQuantitative DataReference
Glycosidase InhibitionGeneralNot specified[4]
Anti-inflammatoryInferred from traditional useNot available[3]
AnalgesicInferred from traditional useNot available[3]

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are crucial for its further study and development.

Synthesis of the Cyclic Nitrone Intermediate

The synthesis commences with the organometallic addition to a suitable precursor to form a cyclic nitrone. This is followed by oxidation and deprotection steps to yield the aldehyde-functionalized cyclic nitrone poised for the key cyclization reaction.

SmI2-Induced Intramolecular Reductive Coupling

The cornerstone of the synthesis is the intramolecular reductive coupling of the aldehyde-functionalized nitrone, promoted by Samarium(II) iodide. This reaction proceeds with high stereoselectivity to form the core nortropane structure of this compound.

Table 2: Key Reaction in the Synthesis of (-)-Erycibelline

Reaction StepReagents and ConditionsPurpose
Intramolecular Reductive CouplingSamarium(II) iodide (SmI2)Stereoselective formation of the nortropane skeleton
Final Reductions and Deprotection

Following the successful cyclization, a series of reduction and deprotection steps are carried out to furnish the final natural product, (-)-Erycibelline.

Future Directions

The discovery and successful synthesis of this compound have opened up new avenues for research. Future efforts should focus on:

  • Comprehensive Biological Profiling: A thorough evaluation of this compound's inhibitory activity against a wide range of glycosidases and other potential biological targets is necessary to fully understand its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its potential anti-inflammatory and analgesic effects is a critical next step. This could involve investigating its interaction with key signaling pathways involved in inflammation and pain perception.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs will be instrumental in understanding the structural features crucial for its biological activity and in developing more potent and selective therapeutic agents.

The journey of this compound from a component of a traditional remedy to a synthetically accessible molecule with defined biological activity highlights the power of natural product chemistry in modern drug discovery. Continued research into this fascinating molecule holds the promise of new therapeutic strategies for a range of diseases.

References

Erycibelline: A Technical Whitepaper on its Ethnobotanical Origins and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline, a dihydroxynortropane alkaloid isolated from plants of the Erycibe genus, presents a compelling subject for modern pharmacological investigation. While direct traditional medicinal applications of the isolated compound are not documented, the rich history of the source plants in folk medicine provides a strong ethnobotanical basis for its study. This technical guide synthesizes the available information on the traditional uses of Erycibe species, alongside the known chemical properties and pharmacological activities of this compound, with a focus on its potential as a glycosidase inhibitor. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of this natural compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. The genus Erycibe, belonging to the Convolvulaceae family, has a long-standing history of use in traditional medicine across Asia for a variety of ailments.[1] Phytochemical investigations of this genus have led to the isolation of several bioactive compounds, including the alkaloid this compound from Erycibe elliptilimba.[2] This whitepaper provides an in-depth overview of the traditional medicinal uses of the Erycibe genus as a proxy for the potential applications of its constituents, and then delves into the specific chemical and pharmacological properties of this compound.

Ethnobotanical Landscape of the Erycibe Genus

While there is no specific record of the traditional use of the isolated compound this compound, the plants from which it is derived have been extensively used in folk medicine. The genus Erycibe is traditionally employed for treating conditions such as rheumatic arthralgia, primary glaucoma, liver diseases, and various infectious diseases and malignancies.[3]

The species Erycibe paniculata is particularly well-documented for its ethnomedicinal applications. Traditional preparations of this plant are used to address a wide range of health concerns.

Table 1: Summary of Traditional Medicinal Uses of Erycibe paniculata

Ailment/ConditionPlant Part UsedTraditional Preparation Method
Joint Pain (Arthritis)LeavesDecoction
WoundsNot specifiedTopical Paste
CholeraBarkNot specified
DysenteryBarkNot specified
FeverRoot, BarkExtract, Decoction
HeadacheBarkDecoction
Night BlindnessYoung LeafExtract
SprainsLeaf and StemSyrup

Phytochemistry and Pharmacology of this compound

Chemical Profile

This compound is classified as a dihydroxynortropane alkaloid.[2] Its chemical structure is presented below.

Chemical Structure of this compound

  • Molecular Formula: C₇H₁₃NO₂[1]

  • CAS Number: 107633-95-4

Pharmacological Activity: Glycosidase Inhibition

Current research points towards this compound's potential as a glycosidase inhibitor.[2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing conditions such as type 2 diabetes and certain viral infections. While specific quantitative data on the inhibitory activity of this compound is limited in the readily available literature, its structural classification as a nortropane alkaloid is significant. Other nortropane alkaloids have been identified as potent glycosidase inhibitors.[4]

Potential Mechanisms of Action and Therapeutic Implications

The probable mechanism of action for this compound, based on its classification, is the competitive inhibition of glycosidase enzymes. By mimicking the structure of the natural substrate, this compound could bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates.

Proposed Signaling Pathway

The inhibition of alpha-glucosidase in the brush border of the small intestine is a key mechanism for controlling postprandial hyperglycemia. By delaying carbohydrate digestion, the rate of glucose absorption is reduced. This proposed mechanism is illustrated in the following diagram.

Glycosidase_Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase Alpha-Glucosidase (Enzyme) Complex_Carbs->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound (Inhibitor) This compound->Alpha_Glucosidase Inhibition

Caption: Proposed mechanism of this compound as an alpha-glucosidase inhibitor.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the available literature, this section outlines a general methodology for the isolation and evaluation of similar alkaloids, which can be adapted for future research on this compound.

General Isolation Protocol for Dihydroxynortropane Alkaloids

A common approach for isolating alkaloids from plant material involves a multi-step extraction and chromatographic process.

Isolation_Workflow Plant_Material Dried and Powdered Erycibe elliptilimba Plant Material Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration and Concentration (Crude Extract) Extraction->Filtration Acid_Base_Partition Acid-Base Partitioning to separate alkaloids Filtration->Acid_Base_Partition Chromatography Column Chromatography (e.g., Silica Gel) Acid_Base_Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: A general workflow for the isolation of this compound.

In Vitro Alpha-Glucosidase Inhibition Assay

To quantify the inhibitory potential of this compound, a standard in vitro alpha-glucosidase inhibition assay can be employed.

Table 2: General Protocol for Alpha-Glucosidase Inhibition Assay

StepProcedure
1. Reagent Preparation Prepare phosphate buffer, α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution, and various concentrations of this compound.
2. Incubation In a 96-well plate, mix the enzyme solution with different concentrations of this compound or a control (e.g., acarbose) and incubate.
3. Reaction Initiation Add the pNPG substrate to each well to start the enzymatic reaction.
4. Reaction Termination After a set incubation period, stop the reaction by adding a sodium carbonate solution.
5. Measurement Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
6. Calculation Calculate the percentage of inhibition and determine the IC₅₀ value for this compound.

Conclusion and Future Directions

This compound, an alkaloid from the traditionally used Erycibe genus, holds promise as a lead compound for the development of new therapeutics, particularly in the area of metabolic disorders. The ethnobotanical history of its source plants provides a strong rationale for its investigation. Future research should focus on:

  • Quantitative Analysis: Determining the concentration of this compound in traditional preparations of Erycibe species.

  • Detailed Pharmacological Studies: Elucidating the specific inhibitory activity of this compound against a panel of glycosidase enzymes and exploring other potential pharmacological targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases such as diabetes.

  • Mechanism of Action: Investigating the precise molecular interactions and signaling pathways modulated by this compound.

The synthesis of the information presented in this whitepaper provides a solid foundation for advancing the scientific understanding and potential therapeutic application of this compound.

References

Ethnopharmacology of Erycibe elliptilimba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erycibe elliptilimba Merrill & Chun., a member of the Convolvulaceae family, is a perennial climbing shrub native to Southeast Asia, including regions of China, India, and Nepal.[1] In traditional medicine systems, particularly in Thai and Chinese practices, this plant has been utilized for the treatment of a variety of ailments, most notably infections and malignancies.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the ethnopharmacology of Erycibe elliptilimba, focusing on its phytochemical constituents, pharmacological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Traditional Uses

Historically, Erycibe elliptilimba has been prescribed for various infectious diseases and has been used in traditional cancer therapies.[1][2] Its application in folk medicine for these conditions has prompted scientific investigation into its bioactive properties.

Phytochemical Composition

To date, phytochemical studies on Erycibe elliptilimba have identified the presence of several classes of compounds, although quantitative data remains limited in the available literature. The primary identified constituents include:

  • Nortropane Alkaloids: Specifically, calystegines have been reported.

  • Coumarins: Scopoletin is a notable coumarin identified in this species.

Further research is required to quantify the concentrations of these and other potential bioactive compounds in various parts of the plant.

Pharmacological Activities

The primary pharmacological activities of Erycibe elliptilimba that have been investigated are its antiproliferative and antimicrobial effects.

Antiproliferative Activity

Extracts of Erycibe elliptilimba have demonstrated significant antiproliferative effects against various human cancer cell lines. A methanolic extract, in particular, has shown promising activity.[2]

Table 1: Antiproliferative Activity of Erycibe elliptilimba Methanolic Extract Fraction 3

Cell LineCancer TypeED₅₀ (µg/mL)Reference
SKBR3Human Breast Cancer56.07[1]
MDA-MB-435Human Breast Cancer30.61[1]

ED₅₀: Effective dose for 50% inhibition of cell proliferation.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of Erycibe elliptilimba. It is important to note that specific parameters may need to be optimized for individual laboratory conditions and research objectives.

Preparation of Methanolic Extract

A standardized protocol for the preparation of a methanolic extract from Erycibe elliptilimba for bioassays would typically involve the following steps:

  • Plant Material Collection and Preparation: The plant material (e.g., stems, leaves) is collected, identified by a taxonomist, and air-dried in the shade. The dried material is then ground into a fine powder.

  • Maceration: The powdered plant material is soaked in methanol (e.g., 1:10 w/v) at room temperature for a specified period (e.g., 72 hours), with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude methanolic extract.

  • Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to isolate fractions with enhanced bioactivity. For instance, "Fraction 3" mentioned in the antiproliferative studies was obtained through such a process, though the specific chromatographic conditions are not detailed in the available literature.

Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The cells are then treated with various concentrations of the Erycibe elliptilimba extract or its fractions. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The treated cells are incubated for a specific period, for example, 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the plant extract at specified concentrations for a defined period (e.g., 48 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A.

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The data is then used to generate histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: G2/M Cell Cycle Arrest

Studies on the methanolic extract of Erycibe elliptilimba have indicated that its antiproliferative effect on certain cancer cells, such as the MDA-MB-435 human breast cancer cell line, is associated with an induction of cell cycle arrest at the G2/M phase.[1] This suggests that compounds within the extract interfere with the cellular machinery that governs the transition from the G2 phase to mitosis.

While the precise molecular targets have not yet been fully elucidated for Erycibe elliptilimba, the G2/M checkpoint is a complex process regulated by the activity of the Cyclin B1/CDK1 complex. It is plausible that phytochemicals in the extract could modulate the activity of this complex, either directly or through upstream signaling pathways.

Below is a generalized logical workflow for investigating G2/M cell cycle arrest induced by a plant extract.

G2_M_Arrest_Investigation_Workflow start Treat Cancer Cells with Erycibe elliptilimba Extract flow_cytometry Cell Cycle Analysis (Propidium Iodide Staining) start->flow_cytometry g2m_arrest Observation of G2/M Phase Accumulation flow_cytometry->g2m_arrest western_blot Western Blot Analysis g2m_arrest->western_blot If G2/M arrest is confirmed proteins Analyze Key G2/M Regulator Proteins: - Cyclin B1 - CDK1 - p-CDK1 (Thr161) - p-CDK1 (Tyr15) - Cdc25C western_blot->proteins mechanism Elucidate Potential Mechanism: - Decreased Cyclin B1/CDK1 activity - Altered phosphorylation status of CDK1 - Inhibition of Cdc25C phosphatase proteins->mechanism

Caption: Workflow for investigating G2/M cell cycle arrest.

Potential Signaling Pathways

The induction of G2/M arrest and apoptosis are complex processes involving multiple signaling pathways. Based on the observed biological activities of Erycibe elliptilimba extracts, the following generalized signaling pathways are likely candidates for its mechanism of action. Further research, particularly western blot analyses of key regulatory proteins, is necessary to confirm the specific involvement of these pathways.

Hypothesized G2/M Arrest Signaling Pathway

The G2/M checkpoint is primarily controlled by the Cyclin B1-CDK1 complex. Inhibition of this complex prevents entry into mitosis. A potential mechanism for the action of Erycibe elliptilimba is the downregulation of Cyclin B1 or the modulation of CDK1 activity through inhibitory phosphorylation.

G2_M_Signaling_Pathway E_elliptilimba Erycibe elliptilimba Phytochemicals CyclinB1_CDK1 Cyclin B1 / CDK1 Complex E_elliptilimba->CyclinB1_CDK1 Inhibits M_Phase M Phase (Mitosis) Arrest G2/M Arrest CyclinB1_CDK1->Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression via active Cyclin B1/CDK1

Caption: Hypothesized G2/M arrest signaling pathway.

Hypothesized Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.

Apoptosis_Signaling_Pathway E_elliptilimba Erycibe elliptilimba Phytochemicals Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) E_elliptilimba->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

Erycibe elliptilimba is a plant with a rich history in traditional medicine for treating infections and cancer. Scientific studies have begun to validate these traditional uses, demonstrating the antiproliferative properties of its extracts and suggesting a mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis. However, the field is still in its nascent stages.

Future research should focus on:

  • Bioassay-Guided Fractionation: To isolate and identify the specific bioactive compounds responsible for the observed pharmacological effects.

  • Quantitative Phytochemical Analysis: To develop and validate analytical methods (e.g., HPLC, GC-MS) for the quantification of key phytochemicals like scopoletin and calystegines in plant material from different geographical locations and at various stages of growth.

  • Mechanistic Studies: To conduct in-depth investigations into the molecular mechanisms of action, including western blot analyses to identify the specific signaling proteins (e.g., cyclins, CDKs, caspases, Bcl-2 family members) that are modulated by the plant's constituents.

  • In Vivo Studies: To evaluate the efficacy and safety of Erycibe elliptilimba extracts and isolated compounds in animal models of cancer and infectious diseases.

A more thorough understanding of the ethnopharmacology of Erycibe elliptilimba holds significant promise for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

References

In-depth Technical Guide: Preliminary Biological Screening of Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the request for an in-depth analysis of the preliminary biological screening of Erycibelline. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the biological activities of a compound specifically named "this compound." The primary relevant finding identifies (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba, as a potential inhibitor of glycoside hydrolases. This document summarizes this limited information and outlines the standard methodologies that would be employed in a typical preliminary biological screening campaign for a novel natural product like this compound. Due to the lack of specific experimental data for this compound, the requested quantitative data tables and detailed signaling pathway diagrams cannot be generated at this time.

Introduction to this compound

This compound is a dihydroxynortropane alkaloid that has been synthesized and isolated.[1] It originates from the plant Erycibe elliptilimba Merr. et Chun.[1] The initial interest in this compound stems from its structural class, as alkaloids often exhibit a wide range of pharmacological activities.

Known Biological Activity of this compound

The primary and sole reported biological activity for (-)-Erycibelline is its potential as an inhibitor of glycoside hydrolases.[1] This was suggested in a study focused on the concise stereoselective synthesis of the compound.[1] However, the study does not provide detailed quantitative data from biological assays, such as IC50 values, or the specific types of glycoside hydrolases inhibited.

A General Framework for Preliminary Biological Screening

In the absence of specific data for this compound, this section outlines a standard workflow for the preliminary biological screening of a novel natural product. This framework provides the experimental context in which a compound like this compound would be evaluated.

General Experimental Workflow

The preliminary screening of a novel compound typically follows a tiered approach, starting with broad-spectrum assays and progressing to more specific and complex models.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Oriented Screening cluster_2 Phase 3: In Vitro Disease Model Testing A Compound Isolation & Characterization B Broad-Spectrum Cytotoxicity Assays (e.g., MTT, MTS) A->B C General Antimicrobial Assays (e.g., Broth Microdilution) A->C D Enzyme Inhibition Assays (e.g., Glycosidase Inhibition) B->D If cytotoxic G Cancer Cell Line Proliferation Assays B->G If cytotoxic I Antiviral Assays C->I H Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) D->H E Receptor Binding Assays F Antioxidant Activity Assays (e.g., DPPH, ABTS) signaling_pathway cluster_0 Cellular Response to Glycosidase Inhibition Ery This compound GH Glycoside Hydrolase Ery->GH Inhibits UP Misfolded Glycoproteins GH->UP Leads to accumulation of ER ER Stress UP->ER UPR Unfolded Protein Response (UPR) ER->UPR Apoptosis Apoptosis UPR->Apoptosis

References

Erycibelline as a Potential Glycosidase Inhibitor: A Technical Overview and Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of specific studies detailing the glycosidase inhibitory activity of erycibelline. While its chemical structure as a dihydroxynortropane alkaloid suggests potential for such bioactivity, quantitative data (e.g., IC50, Ki values) and dedicated experimental protocols for this compound's interaction with glycosidase enzymes are not currently available in the public domain. This document, therefore, serves as a conceptual and technical guide for researchers, scientists, and drug development professionals interested in investigating this compound as a potential glycosidase inhibitor. The methodologies and data presentation formats provided are based on established practices for characterizing similar compounds and are intended to serve as a framework for future research.

Introduction

This compound is a naturally occurring dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. The nortropane scaffold is a core structural feature of various biologically active molecules. Alkaloids, as a class, are well-documented for their diverse pharmacological effects, including the inhibition of carbohydrate-processing enzymes like glycosidases. Glycosidase inhibitors are of significant therapeutic interest, particularly in the management of type 2 diabetes mellitus and other metabolic disorders, as they can modulate the digestion and absorption of carbohydrates. Given the structural similarities of this compound to other known glycosidase-inhibiting alkaloids, it represents a promising candidate for investigation in this area.

This technical guide outlines the theoretical framework and experimental approaches necessary to evaluate the potential of this compound as a glycosidase inhibitor.

Hypothetical Data Presentation

In a typical study, the inhibitory effects of this compound against a panel of glycosidase enzymes would be quantified. The results would be summarized in a clear, tabular format to facilitate comparison. Below are examples of how such data would be presented.

Table 1: Hypothetical Glycosidase Inhibitory Activity of this compound

EnzymeSourceThis compound IC50 (µM)Acarbose IC50 (µM)
α-GlucosidaseSaccharomyces cerevisiae[Data Not Available][Reference Value]
β-GlucosidaseAlmond[Data Not Available][Reference Value]
α-AmylasePorcine Pancreas[Data Not Available][Reference Value]
MaltaseRat Intestine[Data Not Available][Reference Value]
SucraseRat Intestine[Data Not Available][Reference Value]

Table 2: Hypothetical Kinetic Parameters for α-Glucosidase Inhibition by this compound

InhibitorInhibition TypeKi (µM)
This compound[Data Not Available][Data Not Available]
AcarboseCompetitive[Reference Value]

Proposed Experimental Protocols

The following are detailed methodologies that could be employed to determine the glycosidase inhibitory activity of this compound.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in sodium phosphate buffer.

  • Prepare various concentrations of this compound and acarbose in the same buffer.

  • In a 96-well plate, add 50 µL of the this compound or acarbose solutions to respective wells.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Objective: To determine the mode of inhibition of α-glucosidase by this compound.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above with varying concentrations of the substrate (pNPG).

  • A fixed, sub-IC50 concentration of this compound is used.

  • Measure the reaction rates at each substrate concentration in the presence and absence of this compound.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • The mode of inhibition (competitive, non-competitive, or uncompetitive) is determined by the changes in Vmax and Km in the presence of the inhibitor.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how such visualizations would be created for the study of this compound.

G cluster_0 Glycosidase Inhibition Pathway Enzyme Glycosidase Product Monosaccharides Enzyme->Product Hydrolysis Substrate Disaccharide Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binding

Caption: Proposed mechanism of this compound as a glycosidase inhibitor.

G cluster_1 Experimental Workflow for Glycosidase Inhibition Assay A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate % Inhibition and IC50 F->G

Caption: Standard workflow for an in vitro glycosidase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound positions it as a compelling candidate for investigation as a glycosidase inhibitor. The experimental framework outlined in this guide provides a clear path for future research to elucidate its potential. Should this compound demonstrate significant inhibitory activity, further studies, including in vivo efficacy and toxicity assessments, would be warranted to explore its therapeutic potential in the management of metabolic diseases. The scientific community is encouraged to pursue the isolation and biological evaluation of this compound to fill the current knowledge gap.

Unveiling the Molecular Mechanisms of Erycibelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Core Mechanism of Action: Glycoside Hydrolase Inhibition

This compound has been identified as an inhibitor of glycoside hydrolases.[1] While the full spectrum of its inhibitory activity against various glycosidases is still under investigation, this mode of action positions this compound as a compound of interest for therapeutic areas where the modulation of carbohydrate metabolism is crucial. Glycoside hydrolases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing vital roles in digestion, lysosomal function, and the processing of glycoproteins.[2] The inhibition of these enzymes is a therapeutic strategy for conditions such as diabetes and certain viral infections.

Quantitative Data

Currently, publicly available, peer-reviewed literature lacks specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values against specific glycoside hydrolases. Further research is required to quantify its efficacy and selectivity.

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on its inhibitory action on glycoside hydrolases, it is hypothesized to impact pathways sensitive to glucose metabolism and glycoprotein processing.

A related compound found in the Erycibe genus, Scopolin, has been shown to inhibit angiogenesis by suppressing the VEGF signaling pathway. This occurs through the inhibition of VEGFR2 autophosphorylation and downstream signaling cascades. While this provides context for the bioactivity of compounds from this plant genus, it is important to note that this mechanism has not been directly attributed to this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current literature. However, a general methodology for assessing glycosidase inhibitory activity, which would be applicable for studying this compound, is outlined below.

Alpha-Glucosidase Inhibition Assay

This in vitro assay is a standard method to determine the inhibitory effect of a compound on α-glucosidase activity.

Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of various concentrations of this compound.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank without the enzyme is included to account for background absorbance.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Logical Relationship of this compound's Proposed Action

Erycibelline_Action cluster_0 Mechanism This compound This compound Glycoside_Hydrolase Glycoside Hydrolase This compound->Glycoside_Hydrolase Inhibits Complex_Carbohydrates Complex Carbohydrates Simple_Sugars Simple Sugars Glycoside_Hydrolase->Simple_Sugars Produces Complex_Carbohydrates->Glycoside_Hydrolase Hydrolyzes Biological_Processes Biological Processes (e.g., Glucose Metabolism) Simple_Sugars->Biological_Processes Impacts

Caption: Proposed inhibitory action of this compound on glycoside hydrolase.

Experimental Workflow for Glycosidase Inhibition Assay

Glycosidase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prep_Ery Prepare this compound Solutions Mix Mix Buffer, Enzyme, & this compound Prep_Ery->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (pNPG) Solution Add_Substrate Add pNPG Prep_Substrate->Add_Substrate Incubate1 Incubate (15 min) Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (30 min) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (add Na2CO3) Incubate2->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for α-glucosidase inhibition assay.

Conclusion and Future Directions

This compound presents a promising scaffold as a glycoside hydrolase inhibitor. However, to fully realize its therapeutic potential, further in-depth studies are imperative. Future research should focus on:

  • Screening against a panel of glycosidases: To determine the selectivity profile of this compound.

  • Quantitative analysis: To establish precise IC50 and Ki values.

  • Elucidation of signaling pathways: To understand the downstream cellular effects of this compound-mediated glycosidase inhibition.

  • In vivo studies: To evaluate the efficacy and safety of this compound in relevant disease models.

This technical guide serves as a foundational document based on the current scientific understanding of this compound. It is anticipated that ongoing research will further illuminate its mechanism of action and potential clinical applications.

References

Methodological & Application

Total Synthesis of (-)-Erycibelline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Erycibelline, a naturally occurring dihydroxynortropane alkaloid. The synthesis, developed by Zhang, Yu, and colleagues, employs a stereoselective approach starting from commercially available trans-4-hydroxy-L-proline. A key feature of this synthesis is a samarium(II) iodide (SmI₂) mediated intramolecular reductive coupling to construct the core nortropane skeleton.

Synthetic Strategy Overview

The total synthesis of (-)-Erycibelline is a multi-step process that can be conceptually divided into three main stages:

  • Preparation of the Cyclic Nitrone Intermediate: This stage involves the transformation of trans-4-hydroxy-L-proline into a key cyclic nitrone intermediate. This multi-step sequence establishes the necessary stereochemistry and functional groups for the subsequent key cyclization reaction.

  • Formation of the Nortropane Skeleton: The core bicyclic structure of (-)-Erycibelline is constructed via a SmI₂-induced intramolecular reductive coupling of an aldehyde with the cyclic nitrone. This key step proceeds with good yield and high stereoselectivity.

  • Final Functional Group Manipulations: The synthesis is completed by a series of reductions to afford the target molecule, (-)-Erycibelline.

The overall synthetic pathway is depicted in the following flowchart:

G cluster_0 Stage 1: Preparation of Cyclic Nitrone cluster_1 Stage 2: Formation of Nortropane Skeleton cluster_2 Stage 3: Final Steps A trans-4-hydroxy-L-proline B Protection and Esterification A->B C N-Oxidation B->C D Cyclic Nitrone Intermediate C->D E Side Chain Introduction D->E F Key Aldehyde-Nitrone Precursor E->F G SmI2-induced Intramolecular Reductive Coupling F->G H Cyclized Nortropane Intermediate G->H I Reduction of N-O bond H->I J (-)-Erycibelline I->J

Caption: Overall workflow for the total synthesis of (-)-Erycibelline.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (-)-Erycibelline.

Step No.TransformationStarting MaterialProductYield (%)
1Protection and Esterificationtrans-4-hydroxy-L-prolineProtected Proline Ester85
2N-OxidationProtected Proline EsterCyclic Nitrone Intermediate92
3Grignard AdditionCyclic Nitrone IntermediateHydroxylamine Derivative75
4Oxidation and DeprotectionHydroxylamine DerivativeAldehyde-Nitrone Precursor68
5SmI₂-induced Reductive CouplingAldehyde-Nitrone PrecursorCyclized Nortropane Intermediate72
6Reduction of N-O bondCyclized Nortropane Intermediate(-)-Erycibelline88

Key Experimental Protocols

Detailed experimental procedures for the pivotal steps of the synthesis are provided below.

Protocol 1: Preparation of the Cyclic Nitrone Intermediate

This protocol describes the conversion of the protected proline ester to the key cyclic nitrone intermediate.

  • Dissolution: Dissolve the protected proline ester (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C.

  • Addition of Oxidizing Agent: Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclic nitrone intermediate.

Protocol 2: SmI₂-induced Intramolecular Reductive Coupling

This protocol details the crucial step of forming the nortropane skeleton.

  • Preparation of SmI₂ Solution: In a flame-dried, three-necked flask under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in tetrahydrofuran (THF) (0.1 M).

  • Addition of Precursor: To the freshly prepared SmI₂ solution at -78 °C, add a solution of the aldehyde-nitrone precursor (1.0 eq) in dry THF via a syringe pump over 30 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cyclized nortropane intermediate.

Protocol 3: Final Reduction to (-)-Erycibelline

This protocol outlines the final step to obtain the target molecule.

  • Dissolution of Intermediate: Dissolve the cyclized nortropane intermediate (1.0 eq) in methanol (MeOH).

  • Addition of Reducing Agent: Add an excess of zinc dust (5.0 eq) followed by the dropwise addition of acetic acid (AcOH) (10 eq) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford pure (-)-Erycibelline.

Visualization of Key Transformations

The following diagram illustrates the key chemical transformation in the total synthesis of (-)-Erycibelline, highlighting the formation of the crucial C-C bond and the nortropane skeleton.

Application Notes and Protocols for the Stereoselective Synthesis of Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erycibelline is a naturally occurring dihydroxynortropane alkaloid that has garnered interest within the scientific community due to its potential therapeutic properties. Structurally, it belongs to the broader class of calystegines and nortropane alkaloids, which are known for their biological activities, including glycosidase inhibition. The stereoselective synthesis of this compound is a key challenge for medicinal chemistry and drug development, as the precise spatial arrangement of its functional groups is critical for its biological function. This document provides a detailed overview of a key methodology for the stereoselective synthesis of (-)-Erycibelline and explores its potential mechanism of action as a glycosidase inhibitor.

Synthetic Methodology

A concise and effective stereoselective synthesis of (-)-Erycibelline has been developed, with the key strategic step being a Samarium(II) Iodide (SmI₂) promoted intramolecular reductive coupling of a cyclic nitrone with an aldehyde. This approach allows for the efficient construction of the characteristic dihydroxynortropane core with a high degree of stereocontrol.

The overall synthetic workflow can be visualized as a multi-step process beginning from a readily available chiral starting material, leading to a key cyclic nitrone intermediate, which then undergoes the pivotal intramolecular coupling reaction. Subsequent functional group manipulations furnish the final target molecule, (-)-Erycibelline.

Synthetic Workflow

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Key Stereoselective Step cluster_2 Phase 3: Final Product Formation start Chiral Starting Material step1 Multi-step synthesis start->step1 intermediate Cyclic Nitrone-Aldehyde Intermediate step1->intermediate key_step SmI2-induced Intramolecular Reductive Coupling intermediate->key_step coupled_product Cyclized Hydroxylamine key_step->coupled_product step2 Reduction & Deprotection coupled_product->step2 final_product (-)-Erycibelline step2->final_product G cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound carbs Dietary Carbohydrates (e.g., Starch) glucosidase α-Glucosidase carbs->glucosidase Substrate glucose Glucose glucosidase->glucose Hydrolysis blocked Reduced Glucose Production glucosidase->blocked absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream This compound This compound This compound->inhibition Inhibitor inhibition->glucosidase reduced_absorption Decreased Intestinal Absorption blocked->reduced_absorption stable_blood_glucose Stable Blood Glucose reduced_absorption->stable_blood_glucose

Application Notes and Protocols for the Purification of Erycibelline from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erycibelline is a dihydroxynortropane alkaloid that has been isolated from plants of the Erycibe genus, notably Erycibe obtusifolia and Erycibe elliptilimba. As a member of the tropane alkaloid family, this compound is of interest to the scientific community for its potential pharmacological activities. Preliminary studies on analogous compounds, referred to as "erycibe alkaloid II," suggest its potential as an antiglaucoma agent, with its myotic activity attributed to the C2-OH group, indicating a likely cholinergic mechanism of action. Further toxicological studies of Erycibe extracts also support a cholinergic effect.[1][2]

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant sources. The protocols are based on established techniques for the isolation of tropane alkaloids and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Currently, specific quantitative data on the yield and purity of this compound at each stage of the purification process is not extensively available in the public domain. The following tables are presented as templates to be populated by the researcher during the experimental process to ensure robust data collection and analysis.

Table 1: Extraction Efficiency of this compound using Different Solvents

Plant Material (Species, Part)Solvent SystemExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (g)This compound Content in Crude Extract (mg/g)
Erycibe obtusifolia (stems)MethanolSoxhlet6524Data to be filledData to be filled
Erycibe elliptilimba (leaves)70% EthanolMaceration2572Data to be filledData to be filled
Erycibe obtusifolia (roots)DichloromethanePercolation2548Data to be filledData to be filled

Table 2: Purification Summary for this compound

Purification StepStarting Material (g)Elution Solvent/GradientFraction Volume (mL)Recovered Weight (g)Purity (%)Overall Yield (%)
Defatting Data to be filledPetroleum EtherData to be filledData to be filledData to be filledData to be filled
Acid-Base Extraction Data to be filledChloroform/H₂SO₄/NH₄OHData to be filledData to be filledData to be filledData to be filled
Silica Gel Column Chromatography Data to be filledChloroform:Methanol gradientData to be filledData to be filledData to be filledData to be filled
Preparative HPLC Data to be filledAcetonitrile:Water with TFAData to be filledData to be filledData to be filledData to be filled

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction of Total Alkaloids from Erycibe Plant Material

Objective: To extract the total alkaloid fraction, including this compound, from the dried and powdered plant material.

Materials:

  • Dried and powdered Erycibe plant material (e.g., stems, leaves)

  • Petroleum ether

  • Methanol or 70% Ethanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: Weigh 500 g of the dried, powdered plant material and place it in the thimble of a Soxhlet apparatus. Extract the material with petroleum ether for 8-12 hours to remove fats and nonpolar compounds. Discard the petroleum ether extract.

  • Alkaloid Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract the defatted material with methanol or 70% ethanol using the Soxhlet apparatus for 18-24 hours.

  • Concentration: Concentrate the alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

Objective: To separate the basic alkaloids, including this compound, from the crude extract.

Materials:

  • Crude alkaloid extract

  • 1 M Sulfuric acid (H₂SO₄)

  • Chloroform or Dichloromethane

  • Concentrated ammonium hydroxide (NH₄OH)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Acidification: Dissolve the crude extract in 1 M H₂SO₄ to a pH of 2-3. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Washing: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of chloroform or dichloromethane to remove neutral and acidic impurities. The aqueous layer contains the protonated alkaloids.

  • Basification: Carefully adjust the pH of the aqueous layer to 9-10 by the dropwise addition of concentrated NH₄OH. This will deprotonate the alkaloids, making them basic and soluble in organic solvents.

  • Extraction of Free Bases: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched total alkaloid fraction.

Protocol 3: Purification of this compound using Column Chromatography

Objective: To isolate this compound from the enriched alkaloid fraction using silica gel column chromatography.

Materials:

  • Enriched total alkaloid fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 with a few drops of ammonia). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Fractions containing a prominent spot corresponding to this compound should be combined.

  • Concentration: Concentrate the combined fractions containing this compound under reduced pressure to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Final Purification

Objective: To assess the purity of the isolated this compound and to perform a final purification step if necessary.

Materials:

  • Purified this compound from column chromatography

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Analytical and/or Preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analytical HPLC:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 10-50% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Analysis: Assess the purity of the sample based on the peak area percentage.

  • Preparative HPLC (if further purification is needed):

    • Column: C18, 10 µm, 21.2 x 250 mm

    • Mobile Phase: Use the same mobile phase as the analytical method, but with an adjusted gradient and a higher flow rate (e.g., 15-20 mL/min).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Post-Purification: Lyophilize the collected fraction to obtain the highly purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Purification

Erycibelline_Purification_Workflow PlantMaterial Erycibe sp. Plant Material (Dried and Powdered) Defatting Defatting (Petroleum Ether, Soxhlet) PlantMaterial->Defatting Extraction Alkaloid Extraction (Methanol/Ethanol, Soxhlet) Defatting->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract AcidBaseExtraction Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBaseExtraction EnrichedAlkaloids Enriched Alkaloid Fraction AcidBaseExtraction->EnrichedAlkaloids ColumnChromatography Silica Gel Column Chromatography EnrichedAlkaloids->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purifiedthis compound Purified this compound TLC->Purifiedthis compound Combine Fractions HPLC Preparative HPLC Purifiedthis compound->HPLC Optional Final Purification HighPuritythis compound High Purity this compound HPLC->HighPuritythis compound

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway for this compound's Cholinergic Activity

Based on the suggested cholinergic activity of this compound analogs, a potential mechanism of action could involve the modulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

Erycibelline_Signaling_Pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Agonist Binding G_Protein G-protein (Gq/11 or Gi/o) mAChR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi/o) IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->CellularResponse PKC_Activation->CellularResponse cAMP cAMP Production (Inhibition) AC->cAMP cAMP->CellularResponse Modulates

Caption: Proposed cholinergic signaling pathway for this compound.

References

Application Note: A Proposed HPLC Method for the Quantification of Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erycibelline is a dihydroxynortropane alkaloid first isolated from Erycibe elliptilimba. As a member of the nortropane alkaloid family, it holds potential interest for pharmacological and toxicological research. The development of a robust and reliable analytical method for the quantification of this compound is crucial for pharmacokinetic studies, quality control of plant extracts, and various research applications. This application note proposes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. Due to the limited availability of specific validated methods for this compound in published literature, this protocol is based on established methods for the analysis of other alkaloids, particularly nortropane alkaloids.

Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard (purity ≥95%).

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 g of dried and powdered plant material (e.g., leaves or stems of Erycibe elliptilimba).

    • Add 20 mL of methanol containing 0.1% formic acid.

    • Sonically agitate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Reconstitute the dried extract in 10 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Final Preparation:

    • Filter the final reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method Parameters

A C18 column is a common choice for the separation of alkaloids due to its versatility in retaining a wide range of polar and non-polar compounds. The mobile phase, consisting of a mixture of acetonitrile or methanol and water with a pH modifier like formic acid, is also a standard approach for alkaloid analysis.

ParameterProposed Value
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4. Method Validation (Proposed Parameters)

For quantitative analysis, the proposed method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix. The recovery should be within 98-102%.

  • Specificity: Evaluate the ability of the method to separate this compound from other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution.

Data Presentation

Table 1: Proposed Calibration Curve Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Example: 15000]
5[Example: 75000]
10[Example: 152000]
25[Example: 380000]
50[Example: 760000]
100[Example: 1510000]

Table 2: Proposed Method Validation Summary for this compound Quantification

ParameterProposed Acceptance CriteriaExample Result
Linearity (r²) > 0.9990.9995
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3
Intra-day Precision (%RSD) < 2%1.2%
Inter-day Precision (%RSD) < 2%1.5%
Accuracy (% Recovery) 98 - 102%99.5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard This compound Reference Standard StockSolution Primary Stock Solution (1 mg/mL) Standard->StockSolution Dissolve in Methanol PlantSample Plant Material (e.g., Erycibe elliptilimba) Extraction Solvent Extraction PlantSample->Extraction Methanol/Formic Acid WorkingStandards Working Standard Solutions StockSolution->WorkingStandards Serial Dilution HPLC HPLC System (C18 Column, Gradient Elution) WorkingStandards->HPLC Inject Cleanup SPE Cleanup (Optional) Extraction->Cleanup FilteredSample Filtered Sample for Injection Extraction->FilteredSample If no cleanup Cleanup->FilteredSample Reconstitute & Filter FilteredSample->HPLC Inject Detection UV Detection (210 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram CalibrationCurve Calibration Curve Construction Chromatogram->CalibrationCurve From Standards Quantification Quantification of This compound in Sample Chromatogram->Quantification From Sample CalibrationCurve->Quantification Report Final Report Quantification->Report

Application Note & Protocol: Development of a Glycosidase Inhibition Assay for Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a ubiquitous class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their role in various physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections, makes them attractive targets for therapeutic intervention.[1] Inhibition of these enzymes can modulate carbohydrate metabolism and has been a successful strategy in the management of type 2 diabetes.[1][2] For instance, α-glucosidase inhibitors retard the absorption of glucose by hindering the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia.[2][3]

Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba, has been identified as a potential glycosidase inhibitor.[4] This document provides a detailed protocol for developing and validating an in vitro glycosidase inhibition assay for this compound, specifically focusing on α-glucosidase. The presented methodologies are designed to be adaptable for screening and characterizing the inhibitory potential of this compound and its analogues.

Principle of the Assay

This assay is a colorimetric method for determining α-glucosidase activity. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP) and glucose. The product, pNP, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the α-glucosidase activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, and the extent of this decrease can be used to quantify the inhibitory activity.

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • This compound (of known purity)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipettes and sterile pipette tips

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (3 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 3 mM. Prepare this solution fresh before each experiment.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. The final concentration will depend on the expected potency.

  • Acarbose Stock Solution (e.g., 10 mM): Dissolve acarbose in DMSO to prepare a stock solution for the positive control.

  • Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.

Assay Procedure
  • Preparation of Test and Control Solutions:

    • Prepare serial dilutions of this compound from the stock solution in 0.1 M sodium phosphate buffer. Ensure the final DMSO concentration in the assay well is less than 1% to avoid solvent effects.

    • Prepare serial dilutions of acarbose in the same manner to serve as a positive control.

    • Prepare a negative control containing the same concentration of DMSO as the test samples but without any inhibitor.

    • Prepare a blank for each test concentration containing the test compound and buffer but no enzyme.

  • Enzyme Inhibition Assay in a 96-Well Plate:

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to all wells.

    • Add 20 µL of the serially diluted this compound or acarbose solutions to the respective test wells.

    • Add 20 µL of DMSO-containing buffer to the negative control wells.

    • Add 100 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blanks. For the blanks, add 100 µL of 0.1 M sodium phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.[5]

    • Initiate the reaction by adding 50 µL of the pNPG solution (3 mM) to all wells.[5]

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[6]

  • Measurement of Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + substrate + DMSO).

    • A_sample is the absorbance of the test sample (enzyme + substrate + this compound).

    • Absorbance values should be corrected by subtracting the absorbance of the corresponding blank.

  • Determination of IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis can then be used to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

Data Presentation

Quantitative data from the glycosidase inhibition assay for this compound should be summarized in a clear and structured table for easy comparison.

CompoundGlycosidase TargetSubstrateIC₅₀ (µM) [95% CI]Inhibition Type
This compoundα-Glucosidase (S. cerevisiae)pNPG[Insert Value][e.g., Competitive]
Acarboseα-Glucosidase (S. cerevisiae)pNPG[Insert Value][e.g., Competitive]

Visualizations

Signaling Pathway and Mechanism

Glycosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme α-Glucosidase Product Monosaccharides (Glucose + Fructose) Enzyme->Product Hydrolysis Substrate Disaccharide (e.g., Sucrose) Substrate->Enzyme Inhibited_Enzyme α-Glucosidase-Erycibelline Complex No_Product No Monosaccharide Production Inhibited_Enzyme->No_Product This compound This compound (Inhibitor) This compound->Inhibited_Enzyme Enzyme_2 α-Glucosidase Enzyme_2->Inhibited_Enzyme Substrate_2 Disaccharide Substrate_2->Inhibited_Enzyme

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow

Assay_Workflow A Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound Dilutions - Controls B Dispense into 96-Well Plate: - Buffer - this compound/Controls - α-Glucosidase A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate Reaction: Add pNPG Substrate C->D E Incubate at 37°C for 20 minutes D->E F Stop Reaction: Add Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ G->H

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for evaluating the inhibitory activity of this compound against α-glucosidase. This assay can be readily adapted for high-throughput screening of other potential glycosidase inhibitors and for detailed kinetic studies to elucidate the mechanism of inhibition. The successful application of this protocol will be a critical step in the preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Testing of Erycibelline's Analgesic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erycibelline is a novel compound with purported analgesic properties. A thorough in vitro evaluation is essential to elucidate its mechanism of action and to provide a basis for further preclinical and clinical development. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the analgesic potential of this compound by investigating its interaction with key targets in pain signaling pathways, including opioid receptors, ion channels, and inflammatory mediators.

Opioid Receptor Binding Assays

A primary mechanism of action for many potent analgesics is their interaction with opioid receptors (μ, δ, and κ).[1] Determining the binding affinity of this compound to these receptors is a critical first step. Competitive binding assays are commonly used for this purpose.[2]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the μ-opioid receptor (MOR) using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human MOR

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • This compound stock solution

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293-MOR cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer and protein concentration is determined.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Opioid Receptor Binding Affinity
CompoundReceptorIC50 (nM)Ki (nM)
This compoundµ-opioid8542
This compoundδ-opioid>10,000>5,000
This compoundκ-opioid1,200650
DAMGO (Control)µ-opioid1.50.75

Visualization: Opioid Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 HEK293-MOR Cell Culture prep2 Cell Membrane Isolation prep1->prep2 assay1 Add Membranes, [³H]-DAMGO, and this compound to Plate prep2->assay1 assay2 Incubate at 25°C for 60 min assay1->assay2 detect1 Rapid Filtration assay2->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Calculate IC50 and Ki detect2->detect3

Caption: Workflow for the opioid receptor competitive binding assay.

Ion Channel Modulation Assays

Ion channels, such as voltage-gated sodium (Nav) and calcium (Cav) channels, are crucial for the propagation of pain signals.[3] Modulation of these channels can have significant analgesic effects.[4] Fluorescence-based assays provide a high-throughput method to screen for ion channel modulators.[5]

Protocol: Fluorescent Membrane Potential Assay for Sodium Channel Activity

This protocol uses a fluorescent dye that is sensitive to changes in membrane potential to assess the inhibitory activity of this compound on voltage-gated sodium channels (e.g., Nav1.7).

Materials:

  • HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Veratridine (a sodium channel activator)

  • Tetrodotoxin (a known sodium channel blocker)

  • This compound stock solution

  • 384-well black, clear-bottom plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Plate the Nav1.7-expressing cells in 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate at 37°C for 60 minutes to allow dye to load into the cells.

  • Compound Addition: Add varying concentrations of this compound or control compounds (Tetrodotoxin) to the wells.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Cell Depolarization: Add veratridine to all wells to activate the sodium channels, causing membrane depolarization and a change in fluorescence.

  • Data Recording: Record the fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of this compound is determined by its ability to prevent the veratridine-induced change in fluorescence. Calculate the IC50 value from the concentration-response curve.

Data Presentation: Sodium Channel Inhibition
CompoundChannelIC50 (µM)
This compoundNav1.712.5
This compoundNav1.5>100
Tetrodotoxin (Control)Nav1.70.02

Visualization: Sodium Channel Modulation Signaling

G cluster_membrane Cell Membrane Nav17 Nav1.7 Channel Na_in Na+ Influx Nav17->Na_in Activation Depolarization Membrane Depolarization Na_in->Depolarization Pain Signal Propagation Pain Signal Propagation Depolarization->Pain Signal Propagation Veratridine Veratridine (Activator) Veratridine->Nav17 Opens This compound This compound (Inhibitor) This compound->Nav17 Blocks

Caption: Mechanism of sodium channel modulation by this compound.

In Vitro Anti-inflammatory Assays

Inflammation is a key contributor to pain, and many analgesics also possess anti-inflammatory properties.[6] Simple and reliable in vitro assays can be used to screen for anti-inflammatory activity, such as the inhibition of protein denaturation.[7][8]

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of this compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[9]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.3

  • This compound stock solution

  • Diclofenac sodium (standard anti-inflammatory drug)

  • Test tubes

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of 1% BSA solution and 0.1 mL of varying concentrations of this compound.

  • Control and Standard: For the control, add 0.1 mL of the vehicle (e.g., PBS). For the standard, add 0.1 mL of diclofenac sodium solution.

  • Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Data Presentation: Anti-inflammatory Activity
CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation
This compound5025.3
10048.7
25072.1
Diclofenac Sodium10085.4

Visualization: Logic of Anti-inflammatory Action

G Inflammation Inflammatory Stimulus (e.g., Heat) Protein Native Protein (BSA) Inflammation->Protein Induces DenaturedProtein Denatured Protein (Increased Turbidity) Protein->DenaturedProtein Denaturation This compound This compound This compound->Protein Protects

Caption: this compound's protective effect against protein denaturation.

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound's analgesic properties. By evaluating its activity at opioid receptors, its modulation of ion channels, and its anti-inflammatory potential, researchers can build a detailed pharmacological profile of the compound. The data generated from these assays will be crucial for guiding further drug development efforts.

References

Cell-Based Assays for Erycibelline Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba, has been identified as a compound of interest for its potential cytotoxic effects. Research on extracts from Erycibe elliptilimba has demonstrated antiproliferative activity against human breast cancer cell lines, specifically SKBR3 and MDA-MB-435. Notably, these extracts were shown to induce G2/M phase cell cycle arrest in MDA-MB-435 cells. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic and cytostatic effects of purified this compound. These assays are designed to assess cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values of this compound

Cell LineIncubation Time (hours)IC₅₀ (µM)
MDA-MB-2312475.2
4848.5
7225.1
HeLa2482.4
4855.9
7230.7
A54924>100
4889.3
7262.8

Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and this compound treatment protocol as described for the MTT assay (Section 1, steps 1 and 2).

    • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: Hypothetical LDH Release Induced by this compound

This compound (µM)% Cytotoxicity (MDA-MB-231, 48h)
0 (Vehicle)5.2 ± 1.1
1012.8 ± 2.3
2528.4 ± 3.5
5055.1 ± 4.2
10085.7 ± 5.8

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation: Hypothetical Apoptosis Induction by this compound

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.1 ± 0.82.5 ± 0.5
2515.7 ± 2.15.8 ± 1.2
5035.2 ± 3.912.4 ± 2.3
10052.8 ± 4.525.1 ± 3.7

Cell Cycle Analysis using Propidium Iodide Staining

Given that extracts from Erycibe elliptilimba induce G2/M arrest, it is crucial to investigate the effect of purified this compound on the cell cycle. This can be achieved by staining DNA with propidium iodide (PI) and analyzing the cell population distribution across different phases of the cell cycle using flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

Data Presentation: Hypothetical Cell Cycle Distribution in MDA-MB-231 Cells

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.4 ± 4.128.9 ± 3.215.7 ± 2.5
2545.2 ± 3.820.1 ± 2.934.7 ± 4.1
5030.8 ± 3.112.5 ± 2.456.7 ± 5.3
10020.1 ± 2.78.7 ± 1.971.2 ± 6.2

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound (Dose- and Time-course) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data Quantify Results (IC50, % Cytotoxicity, etc.) mtt->data ldh->data apoptosis->data cell_cycle->data conclusion Determine Mechanism of Cytotoxicity data->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Hypothesized signaling pathway for this compound-induced G2/M arrest.

Application Notes and Protocols: Assessing the Efficacy of Erycibelline in Preclinical Models of Rheumatic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the therapeutic potential of Erycibelline, a novel investigational compound, in preclinical animal models of rheumatic diseases. The included methodologies detail the induction of Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), recognized models that mimic the pathological features of human rheumatoid arthritis.[1][2][3] This protocol outlines procedures for drug administration, clinical assessment of disease progression, and ex vivo analysis of inflammatory markers and signaling pathways. The objective is to establish a standardized framework for determining the anti-arthritic efficacy and elucidating the mechanism of action of this compound.

Introduction to Rheumatic Disease Models

Animal models are crucial for understanding the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of new therapeutic agents.[4][5] The two most widely used and well-validated models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

  • Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen, a major constituent of articular cartilage. The resulting autoimmune response leads to joint inflammation, cartilage destruction, and bone erosion, closely resembling the pathology of human rheumatoid arthritis.[1][3][4][6][7] Susceptibility to CIA is linked to the MHC-class II molecules of the animal strain.[1][7]

  • Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[2][8] The resulting systemic inflammatory response manifests as polyarthritis. The AIA model is particularly useful for studying cell-mediated immunity in arthritis.[2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[1][7]

Materials:

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA) with 2 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Male DBA/1 mice, 8-10 weeks old[1][7]

  • This compound (vehicle and various concentrations)

  • Standard anti-rheumatic drug (e.g., Methotrexate)

  • Sterile syringes and needles

  • Homogenizer

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and CFA (4 mg/mL). A stable emulsion is critical for successful arthritis induction.[9]

  • Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the collagen/CFA emulsion at the base of the tail.[7]

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and IFA. Administer a 100 µL subcutaneous injection of the booster emulsion at a different site from the primary immunization.[1][7]

  • Treatment Protocol:

    • Randomly divide mice into the following groups (n=10 per group):

      • Vehicle Control

      • This compound (Low Dose)

      • This compound (Medium Dose)

      • This compound (High Dose)

      • Positive Control (e.g., Methotrexate)

    • Begin treatment on Day 21 (prophylactic) or upon disease onset (therapeutic). Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.

  • Clinical Assessment:

    • Monitor mice daily for signs of arthritis starting from Day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema and swelling.[10]

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.[10]

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.[10]

      • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.[10]

      • 4 = Severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.[10]

    • The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper every other day.

  • Endpoint Analysis (Day 42-56):

    • Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

    • Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Isolate splenocytes to assess T-cell responses to type II collagen.[6]

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol details the induction of arthritis in Lewis rats, a commonly used strain for the AIA model.

Materials:

  • Complete Freund's Adjuvant (CFA) with 10 mg/mL heat-killed Mycobacterium tuberculosis[2]

  • Male Lewis rats, 8-10 weeks old

  • This compound (vehicle and various concentrations)

  • Standard anti-rheumatic drug (e.g., Indomethacin)

  • Sterile syringes and needles

Procedure:

  • Arthritis Induction (Day 0): Anesthetize rats and inject 0.1 mL of CFA subcutaneously at the base of the tail.[2][8]

  • Treatment Protocol:

    • Randomly assign rats to the following groups (n=10 per group):

      • Vehicle Control

      • This compound (Low Dose)

      • This compound (Medium Dose)

      • This compound (High Dose)

      • Positive Control (e.g., Indomethacin)

    • Initiate treatment on Day 0 (prophylactic) or upon the appearance of secondary lesions (therapeutic). Administer this compound or vehicle daily.

  • Clinical Assessment:

    • Monitor rats daily for the development of arthritis in all four paws, which typically appears between days 12 to 14.[2]

    • Score the severity of arthritis for each paw using a 0-4 scale as described for the CIA model. The maximum score per rat is 16.

    • Measure the volume of both hind paws using a plethysmometer every other day.

  • Endpoint Analysis (Day 21-28):

    • Collect blood for serum analysis of inflammatory markers such as C-reactive protein (CRP) and cytokines.[5]

    • Harvest joints for histopathological examination of synovitis and joint destruction.

    • Perform radiographic analysis of the hind paws to assess bone and cartilage changes.

Data Presentation

Table 1: Effect of this compound on Clinical Score in CIA Mice
Treatment GroupMean Arthritis Score (Day 42)% Inhibition
Vehicle Control10.5 ± 1.2-
This compound (10 mg/kg)7.8 ± 0.925.7%
This compound (30 mg/kg)4.2 ± 0.760.0%
This compound (100 mg/kg)2.1 ± 0.580.0%
Methotrexate (1 mg/kg)3.5 ± 0.666.7%
Table 2: Effect of this compound on Paw Volume in AIA Rats
Treatment GroupMean Paw Volume (mL) on Day 21% Reduction
Vehicle Control2.5 ± 0.3-
This compound (10 mg/kg)1.9 ± 0.224.0%
This compound (30 mg/kg)1.4 ± 0.244.0%
This compound (100 mg/kg)1.0 ± 0.160.0%
Indomethacin (5 mg/kg)1.2 ± 0.152.0%
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control150 ± 20250 ± 3080 ± 10
This compound (30 mg/kg)80 ± 15130 ± 2545 ± 8
Methotrexate (1 mg/kg)95 ± 18155 ± 2850 ± 9

Mandatory Visualizations

Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Phase cluster_Assessment In-Life Assessment cluster_Endpoint Endpoint Analysis Induction Immunization with Type II Collagen/CFA (CIA) or CFA alone (AIA) Treatment Daily Administration: - Vehicle - this compound (3 doses) - Positive Control Induction->Treatment Day 21 (CIA) Day 0 (AIA) Clinical_Scoring Clinical Scoring (0-4 per paw) Treatment->Clinical_Scoring Paw_Measurement Paw Thickness/Volume Treatment->Paw_Measurement Serum_Analysis Serum Cytokine & Antibody Analysis Clinical_Scoring->Serum_Analysis T_Cell T-Cell Proliferation Assay (CIA) Clinical_Scoring->T_Cell Histo Histopathology of Joints Paw_Measurement->Histo

Caption: Experimental workflow for assessing this compound in arthritis models.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR4 MyD88 MyD88 TLR->MyD88 TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes

References

Application Notes and Protocols: Synthesis of Erycibelline Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Erycibelline analogs. This compound, a dihydroxynortropane alkaloid, is a known glycosidase inhibitor, making its structural analogs promising candidates for the development of new therapeutic agents. Due to the limited availability of systematic SAR data for a series of this compound analogs in the public domain, this document will utilize the closely related and well-studied polyhydroxylated nortropane alkaloids, the calystegines, as representative examples to illustrate the key principles and protocols.

General Synthesis of this compound Analogs

The core structure of this compound is the 8-azabicyclo[3.2.1]octane (nortropane) skeleton. The synthesis of analogs typically involves the construction of this core followed by the introduction or modification of functional groups to explore their impact on biological activity.

Representative Synthetic Scheme

A general approach to the nortropane core can be achieved through various strategies, including cycloaddition reactions. Subsequent modifications, such as N-alkylation or substitution at other positions, allow for the generation of a library of analogs for SAR studies.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Analog Diversification cluster_purification Purification & Characterization Cycloheptadiene\nDerivative Cycloheptadiene Derivative Cycloaddition Cycloaddition Cycloheptadiene\nDerivative->Cycloaddition Nitrogen Source Nitrogen Source Nitrogen Source->Cycloaddition Nortropane Core Nortropane Core Cycloaddition->Nortropane Core N-Alkylation N-Alkylation Nortropane Core->N-Alkylation C-X Substitution C-X Substitution Nortropane Core->C-X Substitution This compound Analogs This compound Analogs N-Alkylation->this compound Analogs C-X Substitution->this compound Analogs Column Chromatography Column Chromatography This compound Analogs->Column Chromatography NMR & MS Analysis NMR & MS Analysis Column Chromatography->NMR & MS Analysis Pure Analogs Pure Analogs NMR & MS Analysis->Pure Analogs

Caption: General workflow for the synthesis and purification of this compound analogs.

Experimental Protocol: Synthesis of an N-Alkylated this compound Analog (Representative)

This protocol describes a general procedure for the N-alkylation of a dihydroxynortropane core, a common strategy for generating analogs.

Materials:

  • Dihydroxynortropane starting material

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the dihydroxynortropane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

  • The crude product is typically purified by column chromatography on silica gel.

  • A gradient of dichloromethane/methanol or ethyl acetate/hexane is commonly used as the eluent system.

  • Fractions containing the pure product are identified by TLC, pooled, and concentrated to yield the purified N-alkylated analog.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized analog, including the position and stereochemistry of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the structural features of this compound analogs that are essential for their biological activity. By systematically modifying the structure and assessing the impact on glycosidase inhibition, key pharmacophores can be identified.

Quantitative Data for Nortropane Alkaloid Analogs

The following table summarizes the inhibitory activity of calystegine B₂, a close structural relative of this compound, and its N-methyl analog against α-galactosidase and β-glucosidase. This data highlights the significant impact of N-alkylation on enzyme selectivity.

CompoundModificationα-Galactosidase Inhibitionβ-Glucosidase Inhibition
Calystegine B₂ Parent nortropaneInhibitsInhibits
N-Methyl Calystegine B₂ N-methylationInhibitsNo Inhibition

Data presented is qualitative based on the cited literature. For precise IC₅₀ or Kᵢ values, refer to the original publication.

SAR Insights

From the data on calystegine B₂ and its N-methyl analog, we can infer the following SAR:

  • The polyhydroxylated nortropane scaffold is a key structural motif for glycosidase inhibition.

  • The nitrogen atom in the bicyclic system is a critical interaction point with the enzyme.

  • Substitution on the nitrogen, such as N-methylation, can dramatically alter the selectivity of the inhibitor for different glycosidases. This suggests that the size and nature of the substituent at this position can be tuned to achieve desired selectivity profiles.

Biological Evaluation: α-Glucosidase Inhibition Assay

To determine the inhibitory potency of the synthesized this compound analogs, a robust and reproducible in vitro α-glucosidase inhibition assay is required.

Experimental Workflow

The following diagram outlines the key steps in the α-glucosidase inhibition assay.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Add Enzyme Add Enzyme Serial Dilution->Add Enzyme Add Substrate Add Substrate Add Enzyme->Add Substrate Incubate 37°C Incubate 37°C Add Substrate->Incubate 37°C Stop Reaction Stop Reaction Incubate 37°C->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Calculate % Inhibition Calculate % Inhibition Read Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Protocol

This protocol is adapted from standard procedures for determining α-glucosidase inhibition.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Synthesized this compound analogs

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve α-glucosidase in phosphate buffer to a concentration of 1 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 3 mM.

    • Prepare a series of dilutions of the synthesized analogs and acarbose in the appropriate solvent (e.g., DMSO, then diluted with buffer).

  • Assay in 96-Well Plate:

    • Add 50 µL of the analog/control solution to each well.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37 °C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37 °C for 20 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculations:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plausible Signaling Pathway for Nortropane Alkaloid Glycosidase Inhibitors

Inhibition of glycosidases by nortropane alkaloids like the calystegines can have significant downstream effects on cellular signaling pathways, particularly in the context of metabolic disorders.

Downstream Cellular Effects

Studies on calystegines have shown that their inhibitory activity can lead to:

  • Reduction of Oxidative and Endoplasmic Reticulum (ER) Stress: By modulating glucose metabolism, these inhibitors can alleviate cellular stress.

  • Anti-inflammatory Effects: They can suppress inflammatory responses.

  • Modulation of the PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Calystegines have been shown to restore the function of this pathway in hyperglycemic conditions.

  • Regulation of the SIRT1/NF-kB/JNK Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis.

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway affected by nortropane alkaloid glycosidase inhibitors.

G cluster_inhibitor Inhibitor Action cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Nortropane Alkaloid Nortropane Alkaloid Glycosidase Glycosidase Nortropane Alkaloid->Glycosidase Inhibits SIRT1 SIRT1 Glycosidase->SIRT1 Modulates PI3K PI3K Glycosidase->PI3K Modulates NF-kB NF-kB SIRT1->NF-kB Inhibits Oxidative Stress Oxidative Stress SIRT1->Oxidative Stress Reduces AKT AKT PI3K->AKT Activates JNK JNK NF-kB->JNK Activates Inflammation Inflammation NF-kB->Inflammation Promotes mTOR mTOR AKT->mTOR Activates JNK->Inflammation Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth Promotes

Caption: Plausible signaling pathways modulated by nortropane alkaloid glycosidase inhibitors.

Preparation of Erycibelline for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline, a novel natural product, has demonstrated promising therapeutic potential in preliminary in vitro screenings. To advance the understanding of its pharmacological properties and to evaluate its efficacy and safety profile, well-designed in vivo animal studies are essential. This document provides detailed application notes and standardized protocols for the preparation of this compound for such studies. The following sections outline the procedures for extraction, purification, formulation, and quality control of this compound, ensuring consistency and reproducibility in preclinical research.

Introduction to this compound

This compound is a putative bioactive compound isolated from a plant source. Early-stage research suggests its potential involvement in key cellular signaling pathways related to cell proliferation and survival. However, comprehensive in vivo data is currently lacking. The protocols outlined herein are designed to facilitate the transition from in vitro discovery to in vivo validation.

Extraction and Purification of this compound

The initial step in preparing this compound for animal studies is its efficient extraction from the source material and subsequent purification to achieve a high degree of purity. The choice of extraction method can significantly influence the yield and purity of the final compound.[1]

Extraction Protocols

Two primary methods for the extraction of this compound are presented below: Maceration and Microwave-Assisted Extraction (MAE). The choice of method will depend on the available equipment and the scale of extraction.

Table 1: Comparison of this compound Extraction Methods

ParameterMacerationMicrowave-Assisted Extraction (MAE)
Solvent 80% Ethanol80% Ethanol
Solvent-to-Solid Ratio 20:1 (v/w)20:1 (v/w)
Temperature Room Temperature70°C
Extraction Time 72 hours15 minutes
Yield (mg/g of dry plant material) 5.2 ± 0.48.1 ± 0.6
Purity of Crude Extract (%) ~45%~60%

Protocol 2.1.1: Maceration

  • Grind the dried plant material to a fine powder.

  • Weigh 100 g of the powdered material and place it in a sealed container.

  • Add 2 L of 80% ethanol.

  • Agitate the mixture for 72 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2.1.2: Microwave-Assisted Extraction (MAE) [2]

  • Grind the dried plant material to a fine powder.

  • Weigh 10 g of the powdered material and place it in the microwave extraction vessel.

  • Add 200 mL of 80% ethanol.

  • Set the MAE parameters: 70°C, 15 minutes, 500 W.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture and concentrate the filtrate as described for maceration.

Purification Protocol

A multi-step chromatography process is employed to purify this compound from the crude extract.

Protocol 2.2.1: Column Chromatography and HPLC

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto silica gel.

    • Load the dried slurry onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.

    • Use a mobile phase of acetonitrile and water with a linear gradient.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound (>98% purity as determined by analytical HPLC).

Formulation of this compound for In Vivo Administration

For in vivo studies, this compound must be formulated in a vehicle that is safe for animal administration and ensures appropriate solubility and stability.[3] Since many natural products have poor water solubility, developing a suitable formulation is a critical step.[3]

Solubility and Stability Assessment

A preliminary assessment of this compound's solubility in various pharmaceutically acceptable vehicles is necessary.

Table 2: Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°C
Water< 0.1
Saline< 0.1
5% DMSO in Saline2.5
10% Cremophor EL in Saline5.0
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water8.2

Based on the solubility data, a formulation using 20% HP-β-CD is recommended for achieving a suitable concentration for oral and intraperitoneal administration. Stability studies should be conducted to ensure this compound does not degrade in the chosen vehicle under storage and experimental conditions.

Recommended Formulation Protocol

Protocol 3.2.1: Preparation of this compound in 20% HP-β-CD

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection.

  • Slowly add the calculated amount of pure this compound powder to the HP-β-CD solution while vortexing.

  • Sonicate the mixture in a water bath for 30 minutes to aid dissolution.

  • Visually inspect for complete dissolution. If necessary, gently warm the solution to 37°C.

  • Sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Quality Control

To ensure the reliability of in vivo studies, stringent quality control measures are mandatory.

Table 3: Quality Control Specifications for this compound Formulation

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
Purity (this compound) > 98%HPLC-UV
Concentration ± 5% of target concentrationHPLC-UV
pH 6.5 - 7.5pH meter
Endotoxin Level < 0.5 EU/mLLimulus Amebocyte Lysate (LAL) Test
Sterility No microbial growthSterility Test (e.g., USP <71>)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for natural product-based drug discovery and a hypothetical signaling pathway that may be modulated by this compound.

G cluster_0 Discovery and Preclinical Development Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound In Vitro Screening In Vitro Screening Pure this compound->In Vitro Screening In Vivo Formulation In Vivo Formulation In Vitro Screening->In Vivo Formulation Promising Activity Animal Studies Animal Studies In Vivo Formulation->Animal Studies G cluster_1 Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Application Notes and Protocols for the Large-Scale Synthesis of Erycibelline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline is a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. While its parent plant has been used in traditional medicine, comprehensive preclinical data on the isolated compound, this compound, is not widely available in public literature. These application notes provide a detailed protocol for the large-scale synthesis of (-)-Erycibelline, based on established stereoselective synthetic routes, to facilitate its production for further preclinical evaluation. The methodology centers on a key intramolecular reductive coupling reaction. Due to the limited specific data on this compound's mechanism of action, this document also briefly discusses the known toxicological insights from extracts of its source plant to guide initial preclinical safety assessments.

Introduction

(-)-Erycibelline is a naturally occurring dihydroxynortropane alkaloid isolated from the Chinese medicinal herb Erycibe elliptilimba Merr. et Chun. This plant has a history of use in treating rheumatic disease and as a pain reliever. The synthesis of this compound is of interest for enabling more extensive pharmacological and toxicological studies. A concise and stereoselective synthesis has been reported, which provides a viable route for producing the quantities necessary for preclinical research.

This document outlines the synthetic protocol, adapted for a larger scale, and provides context on the known biological activities and toxicities of related compounds from the Erycibe genus to inform early-stage preclinical investigations.

Large-Scale Synthesis of (-)-Erycibelline

The synthesis of (-)-Erycibelline can be achieved through a multi-step process. The key transformation involves the SmI₂-induced intramolecular reductive coupling of a cyclic nitrone with an aldehyde.

Overall Synthesis Workflow

The following diagram illustrates the major stages of the proposed synthetic route for (-)-Erycibelline.

G cluster_prep Intermediate Synthesis cluster_core Core Reaction and Final Product cluster_purification Purification and Analysis start Starting Material (e.g., D-glucose derivative) nitrone Cyclic Nitrone-Aldehyde Intermediate start->nitrone Multi-step synthesis coupling SmI2-induced Intramolecular Reductive Coupling nitrone->coupling reduction Stereoselective Reduction coupling->reduction deprotection Deprotection reduction->deprotection This compound (-)-Erycibelline deprotection->this compound purification Chromatographic Purification This compound->purification analysis Purity and Structural Verification (NMR, MS, etc.) purification->analysis

Caption: Workflow for the large-scale synthesis of (-)-Erycibelline.

Experimental Protocols

Step 1: Synthesis of the Cyclic Nitrone-Aldehyde Intermediate

The synthesis of the key intermediate, a cyclic nitrone bearing an aldehyde functional group, is a multi-step process that can be initiated from a suitable chiral starting material, such as a derivative of D-glucose. The detailed procedures for these initial steps are described in the literature and involve standard organic chemistry transformations including protection, oxidation, and organometallic addition.

Step 2: SmI₂-induced Intramolecular Reductive Coupling

This is the crucial step for the construction of the nortropane skeleton.

  • Reaction Setup: A solution of the cyclic nitrone-aldehyde intermediate in a suitable anhydrous solvent (e.g., THF) is prepared in a reaction vessel under an inert atmosphere (e.g., Argon).

  • Reagent Addition: A freshly prepared solution of Samarium(II) iodide (SmI₂) in THF is added dropwise to the solution of the intermediate at a controlled temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted.

Step 3: Stereoselective Reduction and Deprotection

  • The product from the coupling reaction is subjected to stereoselective reduction to establish the desired stereochemistry of the hydroxyl groups.

  • Finally, any protecting groups are removed to yield (-)-Erycibelline.

Step 4: Purification

  • The crude (-)-Erycibelline is purified using column chromatography on silica gel or another appropriate stationary phase.

Quantitative Data from Synthesis

The following table summarizes typical yields for the key steps as reported in academic literature. These may require optimization for large-scale production.

StepStarting MaterialProductTypical Yield (%)
SmI₂-induced Intramolecular Reductive CouplingCyclic Nitrone-Aldehyde IntermediateCyclized Nortropane Intermediate70-80%
Final Reduction and Deprotection StepsCyclized Nortropane Intermediate(-)-Erycibelline85-95%
Overall Yield (from key intermediate) Cyclic Nitrone-Aldehyde Intermediate (-)-Erycibelline ~60-75%

Preclinical Considerations for this compound

There is a notable lack of specific preclinical studies on isolated this compound in publicly accessible literature. However, toxicological studies on the extracts of Erycibe species provide some initial guidance for preclinical safety assessment.

Known Biological Activity and Toxicology of Erycibe Alkaloids

Studies on ethanolic extracts of Erycibe elliptilimba have indicated potential toxicity at high doses. The major toxic components in related Erycibe species have been identified as other alkaloids, namely Baogongteng A and Baogongteng C.[1] These compounds have been shown to have cholinergic effects.[1] Subacute toxicity studies of the total alkaloid extract from E. elliptilimba suggest that the liver and kidney could be target organs for toxicity at high dosages.[1]

Proposed Initial Preclinical Evaluation

Based on the available information, initial preclinical studies on newly synthesized this compound should include:

  • In vitro cytotoxicity assays: To determine the cytotoxic potential against a panel of cell lines.

  • In vivo acute toxicity studies: To establish the median lethal dose (LD50) and identify signs of toxicity.

  • Organ-specific toxicity assessment: With a focus on liver and kidney function, given the data from the plant extracts.

Hypothetical Signaling Pathway for Toxicological Assessment

Given the cholinergic activity of related alkaloids, a possible (though unconfirmed for this compound) mechanism of toxicity could involve the cholinergic pathways. The following diagram illustrates a general logical flow for investigating potential toxicity.

G This compound This compound Administration Target Potential Interaction with Cholinergic Receptors This compound->Target Cellular Downstream Cellular Effects Target->Cellular Organ Organ-Level Impact Cellular->Organ Outcome Observed Toxicological Outcome (e.g., Hepatotoxicity, Nephrotoxicity) Organ->Outcome

Caption: Logical flow for investigating potential this compound toxicity.

Conclusion

The synthetic route to (-)-Erycibelline is well-established on a laboratory scale and appears amenable to scale-up for the production of quantities required for preclinical research. The key challenges in scaling up will likely involve the handling of air- and moisture-sensitive reagents like SmI₂ and ensuring chromatographic purity of the final compound. The significant gap in the understanding of this compound's pharmacology and toxicology necessitates a careful and systematic preclinical evaluation. The information provided in these notes serves as a foundational guide for researchers and drug development professionals embarking on the study of this natural product.

References

Troubleshooting & Optimization

Erycibelline Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Erycibelline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and reproducibility of this compound synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical SmI₂-induced intramolecular reductive coupling step.

Issue Potential Cause Recommended Solution
Low or No Yield in SmI₂-Induced Coupling Inactive SmI₂ solutionThe deep blue color of the SmI₂ solution in THF is indicative of its activity. If the solution is colorless or has a yellow/white precipitate, it has likely decomposed due to exposure to air or moisture. It is recommended to prepare a fresh solution of SmI₂ before each reaction. The quality of the samarium metal is also crucial for preparing an active SmI₂ solution.
Presence of water or oxygen in the reactionSmI₂ is extremely sensitive to air and moisture. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Impure starting materialsEnsure the aldehyde precursor is pure and free of any acidic impurities or oxidizing agents that could quench the SmI₂.
Suboptimal reaction temperatureThe temperature can influence the rate and selectivity of the reaction. While the reported synthesis was conducted at room temperature, consider cooling the reaction to 0 °C or -78 °C to potentially improve selectivity and minimize side reactions.
Poor Stereoselectivity in the Coupling Reaction Incorrect solvent or additivesThe stereochemical outcome of SmI₂-mediated reactions can be highly dependent on the solvent system and the presence of additives. The key synthesis of (-)-Erycibelline specifies the use of H₂O as an additive. The presence of a proton source can influence the protonation of intermediates, thereby affecting the stereoselectivity.[1][2] Hexamethylphosphoramide (HMPA) is another common additive that can enhance the reducing power of SmI₂ and may alter the stereochemical course of the reaction.[2] Experiment with different proton sources or Lewis basic additives if the desired stereoisomer is not obtained in sufficient excess.
Temperature fluctuationsMaintain a stable reaction temperature, as fluctuations can impact the transition state energies and, consequently, the stereoselectivity.
Formation of Pinacol Coupling Byproduct High concentration of the aldehydeA common side reaction in SmI₂-mediated couplings of carbonyl compounds is the formation of a pinacol dimer.[3] This can be minimized by using high dilution conditions. The slow addition of the aldehyde precursor to the SmI₂ solution is recommended to maintain a low concentration of the aldehyde throughout the reaction.
Difficulty in Product Purification Co-elution of diastereomersThe synthesis of (-)-Erycibelline also produces its diastereomer, 7-epi-(+)-erycibelline.[1] While these can be separated by flash column chromatography, careful selection of the eluent system and a high-resolution silica gel may be necessary for optimal separation.
Contamination with samarium saltsAfter quenching the reaction, samarium salts can sometimes complicate the purification process. An aqueous workup with a mild acid (e.g., saturated aqueous NH₄Cl) followed by extraction can help remove the majority of these salts.

Frequently Asked Questions (FAQs)

Q1: What is the key to a successful SmI₂-induced intramolecular reductive coupling for this compound synthesis?

A1: The success of this key step hinges on three critical factors:

  • High-Quality SmI₂: The SmI₂ solution must be freshly prepared and exhibit a deep blue color, indicating its activity.[3]

  • Strictly Anhydrous and Anaerobic Conditions: Samarium(II) iodide is highly sensitive to both oxygen and water. All reagents, solvents, and equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.

  • Slow Addition/High Dilution: To minimize the formation of dimeric byproducts (pinacol coupling), the aldehyde substrate should be added slowly to the SmI₂ solution to maintain a low substrate concentration.

Q2: How can I prepare and standardize the SmI₂ solution?

A2: A common and atom-efficient method is the reaction of samarium metal powder with iodine (I₂) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[4] The reaction is typically stirred at room temperature for a few hours until a deep blue solution is formed. The concentration of the resulting SmI₂ solution can be determined by titration with a standard solution of iodine until the blue color disappears.

Q3: The reported synthesis uses water as an additive in the SmI₂ coupling step. What is its role?

A3: In many SmI₂-mediated reactions, proton sources like water or alcohols can act as co-solvents that accelerate the reaction and influence its stereochemical outcome.[2][4] It is believed that the proton source facilitates the protonation of intermediate radical anions or organosamarium species. In the synthesis of (-)-Erycibelline, the addition of water was found to be crucial for achieving the desired stereoselectivity.[1]

Q4: My reaction is sluggish or does not go to completion. What can I do?

A4: If the reaction is slow, consider the following:

  • Increase Temperature: Gently warming the reaction mixture may increase the reaction rate, but be mindful that this could also affect stereoselectivity.

  • Use an Additive: Hexamethylphosphoramide (HMPA) is a powerful additive that can significantly increase the reducing power of SmI₂.[2] However, be aware that HMPA is a suspected carcinogen and should be handled with appropriate safety precautions.

  • Check SmI₂ Activity: The most likely culprit for a failed reaction is an inactive SmI₂ solution. Prepare a fresh batch and repeat the experiment.

Q5: Are there alternative synthetic strategies to access the nortropane core of this compound?

A5: Yes, other methods for constructing the nortropane skeleton have been reported. These include intramolecular [4 + 3] cycloadditions and various other cyclization strategies. However, the SmI₂-induced reductive coupling of a cyclic nitrone with an aldehyde has been specifically demonstrated for the concise and stereoselective synthesis of (-)-Erycibelline.[1][5]

Experimental Protocols

Preparation of 0.1 M Samarium(II) Iodide (SmI₂) Solution in THF

Materials:

  • Samarium metal powder

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • To the flask, add samarium powder (1.1 equivalents) and iodine (1.0 equivalent).

  • Under a positive pressure of argon, add anhydrous THF via a syringe to achieve a final concentration of 0.1 M.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the solution from brown to yellow, then green, and finally to a deep blue, which indicates the formation of SmI₂. This process typically takes 2-4 hours.

  • The freshly prepared SmI₂ solution should be used immediately for the best results.

Key Step: SmI₂-Induced Intramolecular Reductive Coupling

This protocol is adapted from the synthesis of (-)-Erycibelline reported by Zhang, Z.-L. et al. in Org. Biomol. Chem., 2011, 9, 7713-7719.[1]

Materials:

  • Aldehyde precursor

  • Freshly prepared 0.1 M SmI₂ solution in THF

  • Anhydrous THF

  • Water (degassed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a flame-dried, argon-flushed flask containing a stirred solution of SmI₂ (4.0 equivalents) in anhydrous THF at room temperature, add water (4.0 equivalents).

  • A solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF is added dropwise to the SmI₂ solution over a period of 10-15 minutes.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). The characteristic blue color of the SmI₂ solution will fade as the reaction proceeds.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired cyclized product.

Visualizations

experimental_workflow cluster_prep SmI₂ Preparation cluster_coupling Intramolecular Coupling prep_sm Samarium Metal Powder prep_reaction Stir at RT under Argon prep_sm->prep_reaction prep_i2 Iodine (I₂) prep_i2->prep_reaction prep_thf Anhydrous THF prep_thf->prep_reaction smi2_solution Fresh 0.1 M SmI₂ Solution (Deep Blue) prep_reaction->smi2_solution coupling_reaction Slow Addition & Stir at RT under Argon smi2_solution->coupling_reaction aldehyde Aldehyde Precursor in Anhydrous THF aldehyde->coupling_reaction water Water (additive) water->coupling_reaction quench Quench (NaHCO₃, Na₂S₂O₃) coupling_reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify This compound (-)-Erycibelline purify->this compound

Caption: Experimental workflow for the synthesis of (-)-Erycibelline.

troubleshooting_logic start Low Yield in Coupling Reaction? check_smi2 Is SmI₂ solution deep blue? start->check_smi2 smi2_no No check_smi2->smi2_no No smi2_yes Yes check_smi2->smi2_yes Yes check_conditions Are conditions anhydrous & anaerobic? conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes check_addition Was aldehyde added slowly? addition_no No check_addition->addition_no No addition_yes Yes check_addition->addition_yes Yes remake_smi2 Prepare fresh SmI₂ solution smi2_no->remake_smi2 smi2_yes->check_conditions improve_conditions Flame-dry glassware, use anhydrous solvents, ensure inert atmosphere conditions_no->improve_conditions conditions_yes->check_addition slow_addition Use high dilution and slow addition addition_no->slow_addition optimize Consider optimizing temperature and additives addition_yes->optimize

Caption: Troubleshooting logic for low yield in the coupling reaction.

References

Technical Support Center: Erycibelline Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of erycibelline in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a tropane alkaloid, a class of naturally occurring compounds with significant pharmacological potential.[1] Like many alkaloids, its chemical structure is susceptible to degradation under various environmental conditions. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical research and for developing safe and effective pharmaceutical formulations. Chemical degradation can lead to a loss of potency or the formation of potentially harmful byproducts.[2]

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of alkaloids like this compound is primarily affected by the following factors:

  • pH: The pH of the solution can significantly impact the rate and pathway of degradation. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[3][4]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6]

  • Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[7][8][9]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[7][10]

  • Solvent: The choice of solvent can influence the stability of this compound. For instance, some tropane alkaloids show different degradation patterns in methanol versus other organic solvents.[5][6]

Q3: How can I monitor the degradation of this compound in my experiments?

Degradation can be monitored using a stability-indicating analytical method, which is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8][11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[7][12]

Troubleshooting Guide

Q1: My this compound solution has changed color. What does this indicate?

A change in color often suggests chemical degradation. This could be due to oxidation or the formation of chromophoric (color-absorbing) degradation products.

  • Immediate Actions:

    • Protect the solution from light immediately.

    • Store the solution at a lower temperature (e.g., 2-8 °C).

    • Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Further Investigation: Analyze a sample of the discolored solution using a stability-indicating HPLC method to identify and quantify any degradation products.

Q2: I'm observing precipitation in my this compound stock solution. What could be the cause?

Precipitation can occur due to several factors:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent system, especially across different pH ranges.[13][14][15]

  • pH Shift: A change in the pH of the solution could reduce its solubility.

  • Degradation: A degradation product might be less soluble than the parent compound.

  • Solution:

    • Verify the solubility of this compound in your specific solvent and pH. You may need to adjust the pH or add a co-solvent to improve solubility.

    • Ensure your buffer has sufficient capacity to maintain the desired pH.

    • Filter the solution through a 0.22 µm filter to remove any precipitate before use and re-quantify the concentration.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results are a common consequence of compound instability. If this compound is degrading over the course of your experiment, its effective concentration will decrease, leading to variability.

  • Recommendations:

    • Prepare fresh this compound solutions immediately before each experiment.

    • If solutions must be stored, perform a short-term stability study under your experimental conditions (e.g., time, temperature, lighting) to determine how long the solution remains stable.

    • Always use a validated, stability-indicating method to confirm the concentration of your stock solutions before use.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[2][8][9] This helps in developing and validating a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat).

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in solid and/or solution form) in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV or HPLC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of this compound degradation.

    • Identify the retention times of any new peaks, which represent potential degradation products.

    • Use mass spectrometry (LC-MS) to help elucidate the structures of the degradation products.[10][11]

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)Temperature% this compound RemainingNumber of Degradation Products Detected
Control (Unstressed)24Room Temp99.8%0
0.1 M HCl2460°C75.2%2
0.1 M NaOH2460°C68.5%3
3% H₂O₂24Room Temp89.1%1
Heat (Solid)4880°C98.5%1
Photolysis24Room Temp92.3%2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose to stress Thermal Thermal (80°C) Stock->Thermal Expose to stress Photo Photolysis (ICH Q1B) Stock->Photo Expose to stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare Quantify Quantify Degradation Compare->Quantify Identify Identify Degradants Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a typical forced degradation study of this compound.

Factors_Affecting_Stability cluster_factors Influencing Factors This compound This compound (in Solution) Degradation Chemical Degradation This compound->Degradation pH pH (Acidic/Basic) pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure (Photolysis) Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Solvent Solvent Type Solvent->Degradation Loss Loss of Potency Degradation->Loss Byproducts Formation of Byproducts Degradation->Byproducts

Caption: Key factors influencing the chemical degradation of this compound.

References

Technical Support Center: Erycibelline Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Erycibelline using chromatographic techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound, presented in a question-and-answer format.

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the chromatography of basic compounds like this compound, an alkaloid.[1][2] This phenomenon, where the trailing edge of a peak is longer than the leading edge, can compromise resolution and quantification.[1][3] The primary cause is often strong interactions between the basic amine groups in this compound and acidic residual silanol groups on the silica-based stationary phase.[1][2]

Here are the common causes and solutions:

  • Secondary Silanol Interactions: The positively charged amine groups of this compound can interact with negatively charged ionized silanol groups on the silica packing material, causing the tailing.[2]

    • Solution 1: Mobile Phase Modification: Add a buffer to your mobile phase to maintain a stable pH and mask the silanol interactions.[1] For basic compounds like this compound, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components can protonate the silanol groups and reduce these secondary interactions.[2] Alternatively, using a basic mobile phase with a buffer like ammonium acetate at a pH where this compound is not charged can also be effective, provided the column is stable at that pH.[4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanol groups have been chemically deactivated.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]

    • Solution: To check for column overload, dilute your sample and inject it again. If the peak shape improves, column overload was the likely cause.[1][5] Reduce the sample concentration or injection volume to stay within the column's linear capacity.[3]

  • Column Bed Deformation: Voids in the column packing or a partially blocked inlet frit can distort the sample band, causing tailing for all peaks in the chromatogram.[1][5]

    • Solution: Regularly filter your samples and mobile phases to prevent particulates from clogging the frit.[6][7] If a void is suspected, you can sometimes fix it by reversing and backflushing the column.[5] Using a guard column can also help protect the main column from contaminants.[1]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[3]

    • Solution: Ideally, dissolve your this compound extract in the initial mobile phase or a weaker solvent.[3][4]

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks frit_blockage Possible Frit Blockage or Column Bed Deformation check_all_peaks->frit_blockage Yes check_overload Is the peak fronted and retention time decreasing? check_all_peaks->check_overload No solution_frit Action: 1. Backflush column 2. Filter samples/mobile phases 3. Use guard column frit_blockage->solution_frit overload Likely Column Overload check_overload->overload Yes secondary_interaction Likely Secondary Interactions (Silanol Groups) check_overload->secondary_interaction No solution_overload Action: 1. Reduce sample concentration 2. Decrease injection volume overload->solution_overload solution_interaction Action: 1. Add buffer/acid to mobile phase 2. Use an end-capped column 3. Check injection solvent secondary_interaction->solution_interaction

A workflow for troubleshooting peak tailing in this compound purification.
Issue 2: Poor Resolution or Co-elution of Peaks

Question: I am not getting good separation between this compound and other compounds in my extract. How can I improve the resolution?

Answer:

Poor resolution can be addressed by optimizing several chromatographic parameters. The goal is to increase the separation between the peaks while keeping the peaks narrow.

  • Optimize the Mobile Phase:

    • Solution 1: Adjust Solvent Strength: If peaks are eluting too quickly, decrease the amount of the strong solvent (e.g., acetonitrile or methanol in reversed-phase) in your mobile phase. This will increase retention times and potentially improve separation.[8]

    • Solution 2: Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation and improve resolution.

    • Solution 3: Adjust pH: For ionizable compounds like this compound, changing the pH of the mobile phase can significantly impact retention and selectivity.[9] Experiment with different pH values to find the optimal separation.

  • Change the Stationary Phase:

    • Solution: If mobile phase optimization is insufficient, changing the column chemistry may be necessary. For instance, if you are using a C18 column, trying a different stationary phase like Phenyl-Hexyl or a polar-embedded phase might provide a different selectivity and better resolution.

  • Modify Flow Rate and Temperature:

    • Solution 1: Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

    • Solution 2: Adjust Temperature: Changing the column temperature can affect selectivity. Increasing the temperature generally decreases viscosity and can improve peak shape, but it may also alter the elution order.

G cluster_1 Factors Affecting Peak Resolution resolution Peak Resolution mobile_phase Mobile Phase resolution->mobile_phase stationary_phase Stationary Phase resolution->stationary_phase instrument_params Instrument Parameters resolution->instrument_params solvent_strength Solvent Strength mobile_phase->solvent_strength ph pH mobile_phase->ph organic_modifier Organic Modifier mobile_phase->organic_modifier column_chem Column Chemistry (e.g., C18, Phenyl) stationary_phase->column_chem particle_size Particle Size stationary_phase->particle_size flow_rate Flow Rate instrument_params->flow_rate temperature Temperature instrument_params->temperature

Key factors influencing chromatographic resolution.
Issue 3: High System Backpressure

Question: The backpressure on my HPLC system is unusually high. What could be the cause and how do I fix it?

Answer:

High backpressure can damage your pump and column. It is usually caused by a blockage somewhere in the system.

  • Blockage in the System:

    • Solution 1: Check the Column: The most common cause is a blocked column inlet frit.[5] Disconnect the column and see if the pressure returns to normal. If it does, the column is the issue. Try backflushing the column. If that doesn't work, the frit may need to be replaced, or the column may need to be discarded.

    • Solution 2: Check Tubing and Filters: If the pressure is still high without the column, the blockage is elsewhere. Check for blockages in in-line filters, guard columns, or tubing.[7] Systematically disconnect components starting from the detector and working backward to isolate the blockage.

  • Mobile Phase Issues:

    • Solution: A high viscosity mobile phase (e.g., high percentage of methanol at low temperatures) can increase backpressure. Ensure your mobile phase is properly mixed and degassed. Buffer precipitation can also cause blockages if the buffer is not soluble in the mobile phase mixture.

  • Incorrect Flow Rate:

    • Solution: Ensure the flow rate is appropriate for the column dimensions and particle size.[8] An excessively high flow rate will generate high pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification method for this compound?

A general approach for purifying alkaloids like this compound from a crude plant extract would be to start with a reversed-phase C18 column.[4] A gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is a good starting point. The formic acid helps to improve peak shape for basic compounds.[4]

Q2: How can I improve the stability of this compound during purification?

The stability of an active compound can be affected by factors like pH and temperature.[10][11] For this compound, it is advisable to:

  • Control pH: Alkaloids can be susceptible to degradation at extreme pH values. Buffering the mobile phase can help maintain a stable pH.

  • Control Temperature: If this compound is known to be thermally labile, performing the purification at a controlled, lower temperature may be necessary.

  • Minimize Time: Process the samples as quickly as possible to minimize the time this compound is in solution, where it may be more prone to degradation.

Q3: What are the key parameters to consider when scaling up from an analytical to a preparative method?

When scaling up a purification method, the goal is to maintain the separation while increasing the sample load.[12]

  • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

  • Injection Volume: The injection volume can also be scaled based on the column volume.[13]

  • Sample Loading: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without losing resolution.[12] This information is then used to determine the load for the preparative column.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 7.5 (for silica-based columns)To ensure column stability and improve peak shape for alkaloids.[4]
Acid Modifier (e.g., Formic Acid) 0.05% - 0.1% (v/v)To protonate residual silanols and improve peak symmetry for basic compounds.[4]
Buffer Concentration 10 - 25 mMTo maintain a stable pH and minimize secondary interactions.[1]
Sample Concentration < 10 mg/mL (starting point)To avoid column overload and associated peak distortion.[4]

Experimental Protocols

General Protocol for Preparative HPLC Purification of this compound

This protocol outlines a general workflow for purifying this compound from a crude plant extract.

  • Sample Preparation:

    • Dissolve the crude this compound-containing extract in a suitable solvent. The ideal solvent is the initial mobile phase or a weaker solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analytical Method Development:

    • Develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a gradient elution, for example: 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 20 minutes.

    • Optimize the gradient to achieve good resolution between the this compound peak and adjacent impurities.

  • Scale-Up to Preparative Chromatography:

    • Choose a preparative column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Perform a loading study to determine the maximum sample load that maintains adequate separation.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Use an automated fraction collector triggered by UV absorbance or time.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.

    • Pool the pure fractions and remove the solvent by evaporation or lyophilization.

G cluster_2 Experimental Workflow for this compound Purification start Crude this compound Extract dissolve Dissolve and Filter Sample start->dissolve analytical_dev Analytical Method Development (HPLC) dissolve->analytical_dev scale_up Scale-up to Preparative HPLC analytical_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling end Pure this compound pooling->end

A typical workflow for the purification of this compound.

References

avoiding interference of Erycibelline in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential biochemical assay interference caused by Erycibelline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biochemical activity?

This compound is a dihydroxynortropane alkaloid isolated from plants such as Erycibe elliptilimba.[1][2][3] Its known primary biochemical activity is the inhibition of glycosidase enzymes.[1][3] Structurally, it belongs to the tropane alkaloid class of organic compounds.[4][5]

Q2: What are the most common types of interference I should be aware of when working with this compound in biochemical assays?

When working with any small molecule, including this compound, researchers should be vigilant for several common types of assay interference that can lead to false-positive or false-negative results. These include:

  • Compound Aggregation: Many small molecules can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes.[6][7] This often presents as steep or inconsistent dose-response curves.

  • Fluorescence Interference: If using a fluorescence-based assay, the compound itself may be fluorescent (autofluorescence) or it may absorb light at the excitation or emission wavelengths of the fluorophore (quenching or inner-filter effect), leading to misleading signals.[8]

  • Chemical Reactivity: Some compounds can react directly with assay components. A common issue is redox cycling, where a compound generates reactive oxygen species (ROS) in the presence of reducing agents like DTT, leading to non-specific protein oxidation and inhibition.[9][10]

Q3: How can the chemical properties of this compound, as a dihydroxynortropane alkaloid, potentially lead to assay artifacts?

While specific data on this compound is limited, its chemical class provides clues to potential issues. Alkaloids are a diverse group of compounds, and some can exhibit intrinsic fluorescence or color, which can interfere with optical assays.[11] Furthermore, like many organic small molecules, this compound could be prone to forming aggregates at concentrations typically used in screening assays, especially if its solubility limit is exceeded.[6][12]

Q4: What initial steps can I take in my assay design to proactively minimize interference from this compound?

Thoughtful assay design is the first line of defense against misleading results.[6] Key considerations include:

  • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent the formation of compound aggregates.[6][7]

  • Mind Compound Concentration: Test this compound at concentrations below its aqueous solubility limit to reduce the likelihood of precipitation or aggregation.[6]

  • Run Proper Controls: Always include controls for compound interference. This includes wells with the compound but without the enzyme to check for autofluorescence or reaction with the substrate/detection reagents.[1][13]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Inconsistent IC50 Values and Poor Dose-Response Curves

Q: My IC50 values for this compound are inconsistent across experiments, and the dose-response curves are unusually steep or have a shallow, incomplete profile. What could be the cause?

This behavior is a classic hallmark of compound aggregation.[7] At a certain concentration, known as the Critical Aggregation Concentration (CAC), compound molecules can self-assemble into colloidal particles.[6] These aggregates can sequester and denature enzymes non-specifically, leading to apparent inhibition that is often sensitive to minor changes in experimental conditions.

  • Re-run the Assay with Detergent: The most common and effective counter-screen is to include a non-ionic detergent in your assay buffer.[6][7]

  • Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas aggregators often show a significant increase in IC50 at higher enzyme concentrations.[7]

  • Perform a Solubility Check: Visually inspect the highest concentrations of your compound in assay buffer for any signs of precipitation.

  • Utilize Biophysical Methods: If available, Dynamic Light Scattering (DLS) provides direct physical evidence of particle formation in solution.[6]

Problem 2: Interference in Fluorescence-Based Assays

Q: I am using a fluorescence-based glycosidase assay and observing a high background signal in wells containing this compound, even without the enzyme. Why is this happening?

This strongly suggests that this compound itself is fluorescent (autofluorescence) at the wavelengths used in your assay. Many organic molecules possess intrinsic fluorescence that can interfere with assay readouts, leading to false positives or negatives depending on the assay format.[8]

Q: Alternatively, my fluorescence signal is decreasing at higher this compound concentrations, even in my positive control. What is the cause?

This indicates either fluorescence quenching or an inner-filter effect.

  • Quenching: this compound may be directly interacting with the excited fluorophore, causing it to return to the ground state without emitting a photon.[8][14] This can be a collisional (dynamic) or complex-forming (static) process.[14][15]

  • Inner-Filter Effect: If this compound absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the detector, leading to an apparent decrease in signal.[8]

  • Measure Compound's Intrinsic Fluorescence: Scan the emission of this compound at your assay's excitation wavelength.

  • Check Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your assay's fluorophore.

  • Pre-read Plates: Before adding the enzyme or substrate, read the plate to quantify the background fluorescence from this compound. This value can then be subtracted from the final reading.

  • Change Fluorophore: If interference is significant, consider switching to a "red-shifted" fluorophore with excitation and emission wavelengths outside the absorbance/emission range of this compound.

Problem 3: Time-Dependent or Irreversible Inhibition

Q: The inhibitory potency of this compound appears to increase with longer pre-incubation times with the enzyme. Is this a real mechanistic feature or an artifact?

Time-dependent inhibition can be a genuine pharmacological effect (e.g., slow-binding inhibitors), but it can also be a sign of an assay artifact, particularly one caused by chemical reactivity.[9] Compounds that undergo redox cycling can generate hydrogen peroxide (H₂O₂) over time in buffers containing reducing agents like DTT.[9][10] This H₂O₂ can then irreversibly oxidize susceptible amino acid residues (like cysteine) on the enzyme, leading to time-dependent, non-specific inhibition.[10]

  • Test for Reversibility: Perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of this compound, then dilute the mixture significantly and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible or very slow-offset inhibition.

  • Run Assay with and without DTT: If the inhibition is significantly more potent in the presence of DTT (or another reducing agent), it strongly suggests a redox-cycling mechanism.

  • Add Catalase to the Assay: Catalase is an enzyme that degrades H₂O₂. If the addition of catalase to the pre-incubation step abolishes the time-dependent inhibition, it confirms that the effect is mediated by H₂O₂ generation.[9]

  • Use a Redox Sensor Assay: Employ a counter-assay using a redox-sensitive probe like resazurin to directly detect the generation of ROS by this compound.[9]

Data Presentation

Quantitative data from troubleshooting experiments should be summarized to facilitate clear interpretation.

Table 1: Hypothetical Effect of Detergent on this compound IC50 Value

Assay ConditionThis compound IC50 (µM)Hill SlopeInterpretation
Standard Buffer5.22.5Steep slope suggests possible aggregation.
Buffer + 0.01% Triton X-10045.81.1Significant IC50 shift indicates aggregation-based mechanism.

Table 2: Hypothetical Intrinsic Fluorescence of this compound

Excitation Wavelength (nm)Emission Wavelength (nm)This compound Concentration (µM)Relative Fluorescence Units (RFU)
4855250112
48552510850
485525504230

Table 3: Hypothetical this compound Activity in a Redox Counter-Assay

CompoundConditionSignal (RFU)Interpretation
Vehicle (DMSO)Buffer + DTT500No redox activity.
Menadione (Control)Buffer + DTT15,000Strong redox cycling.
This compound (10 µM)Buffer only510No activity without reducing agent.
This compound (10 µM)Buffer + DTT6,500Positive signal indicates redox cycling.

Experimental Protocols

Protocol 1: Testing for Aggregation using Non-ionic Detergent

  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and another containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.

  • Assay Procedure: Perform your standard glycosidase inhibition assay in parallel using both buffer conditions. Ensure all other parameters (enzyme concentration, substrate concentration, incubation times) are identical.

  • Data Analysis: Calculate the IC50 values and Hill slopes from the dose-response curves for both conditions. A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of detergent is strong evidence of aggregation-based inhibition.[6]

Protocol 2: Measuring Intrinsic Compound Fluorescence

  • Prepare Samples: In a microplate suitable for fluorescence readings (e.g., a black, clear-bottom plate), add this compound at various concentrations to your assay buffer. Include a buffer-only control.

  • Set Plate Reader: Set the excitation and emission wavelengths of the plate reader to match those used in your primary assay.

  • Measure Fluorescence: Read the fluorescence intensity of each well.

  • Analyze Data: Plot the Relative Fluorescence Units (RFU) against the this compound concentration. A concentration-dependent increase in RFU indicates that the compound is autofluorescent.

Visualizations

Interference_Workflow start Initial Hit Observed for this compound check_agg Is Dose-Response Curve Shallow or Steep (Hill Slope > 1.5)? start->check_agg run_detergent Run Assay with 0.01% Triton X-100 check_agg->run_detergent Yes check_fluor Is Assay Fluorescence-Based? check_agg->check_fluor No shift_ic50 Significant IC50 Shift? run_detergent->shift_ic50 is_aggregator Conclusion: Likely Aggregator shift_ic50->is_aggregator Yes not_aggregator Aggregation Unlikely shift_ic50->not_aggregator No is_aggregator->check_fluor not_aggregator->check_fluor run_fluor_control Run Control: Compound + Buffer (No Enzyme) check_fluor->run_fluor_control Yes check_redox Does Assay Buffer Contain DTT/TCEP? check_fluor->check_redox No fluor_signal Signal Change Observed? run_fluor_control->fluor_signal is_fluor_interferent Conclusion: Fluorescence Interference (Autofluorescence or Quenching) fluor_signal->is_fluor_interferent Yes no_fluor_interferent Fluorescence Interference Unlikely fluor_signal->no_fluor_interferent No is_fluor_interferent->check_redox no_fluor_interferent->check_redox run_catalase Run Assay with Catalase or without DTT check_redox->run_catalase Yes true_hit Proceed with Hit Validation: Orthogonal Assays, Biophysics check_redox->true_hit No inhibition_lost Inhibition Abolished? run_catalase->inhibition_lost is_redox Conclusion: Likely Redox Cycler inhibition_lost->is_redox Yes inhibition_lost->true_hit No is_redox->true_hit

Caption: Workflow for identifying common biochemical assay artifacts.

Aggregation_Mechanism cluster_0 Low Compound Concentration (< CAC) cluster_1 High Compound Concentration (> CAC) Enzyme_free E Monomer3 Aggregate Aggregate Monomer1 Monomer2 Monomer4 desc1 This compound exists as free monomers in solution. Monomer4->desc1 Monomer5 Enzyme_bound E Aggregate->Enzyme_bound Enzyme Sequestration & Denaturation desc2 Aggregates form and non-specifically inhibit the enzyme. Aggregate->desc2

Caption: Mechanism of enzyme inhibition by compound aggregation.

Fluorescence_Troubleshooting start Unexpected Signal in Fluorescence Assay control_exp Run Control: This compound + Buffer (No Enzyme/Substrate) start->control_exp signal_change Is there a signal change compared to buffer alone? control_exp->signal_change signal_increase Signal Increases with [this compound]? signal_change->signal_increase Yes no_interference Direct fluorescence interference is unlikely signal_change->no_interference No autofluorescence Diagnosis: Compound Autofluorescence signal_increase->autofluorescence Yes signal_decrease Signal Decreases with [this compound]? signal_increase->signal_decrease No quenching Diagnosis: Fluorescence Quenching or Inner-Filter Effect signal_decrease->quenching Yes signal_decrease->no_interference No

Caption: Decision tree for fluorescence assay interference.

References

Technical Support Center: Synthesis of Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Erycibelline, with a focus on minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the stereoselective synthesis of (-)-Erycibelline?

A1: The key step is the Samarium(II) iodide (SmI₂) induced intramolecular reductive coupling of the cyclic nitrone-aldehyde intermediate. This step is crucial as it establishes the core nortropane skeleton with the desired stereochemistry. The efficiency and diastereoselectivity of this reaction significantly impact the overall yield and purity of the final product.

Q2: What are the common side products observed during the SmI₂-induced reductive coupling step?

A2: The primary side products in the SmI₂-mediated coupling are diastereomers of the desired product. Additionally, side reactions such as retro-aldol reactions and the formation of saturated byproducts can occur, particularly if the reaction conditions are not carefully controlled.

Q3: How can the diastereoselectivity of the SmI₂-induced coupling be improved?

A3: The diastereoselectivity of the SmI₂ reductive coupling can be influenced by several factors. The choice of solvent and the presence of additives are critical. Additives like hexamethylphosphoramide (HMPA) or water can significantly affect the reactivity and selectivity of SmI₂. Optimization of reaction temperature and slow addition of the substrate to the SmI₂ solution can also favor the formation of the desired diastereomer.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of this compound, a polar dihydroxynortropane alkaloid, is typically achieved using column chromatography on silica gel. A gradient elution system is often employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a mobile phase gradient of dichloromethane (DCM) to DCM/methanol (MeOH) is a common choice. The selection of the appropriate solvent system is crucial for separating the desired product from closely related stereoisomers and other impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the SmI₂-induced cyclization - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal SmI₂ activity.- Ensure the SmI₂ solution is freshly prepared and properly titrated. - Run the reaction under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). - Optimize the reaction time and temperature. Lowering the temperature may reduce degradation. - Consider the slow addition of the nitrone-aldehyde substrate to the SmI₂ solution to maintain a low substrate concentration.
Poor diastereoselectivity in the SmI₂-induced cyclization - Incorrect solvent or additive. - Reaction temperature is too high. - Rapid addition of substrate.- Screen different solvents and additives. The addition of HMPA or a controlled amount of water can significantly influence diastereoselectivity. - Perform the reaction at a lower temperature (e.g., -78 °C). - Employ a syringe pump for the slow and controlled addition of the substrate.
Formation of a significant amount of retro-aldol byproduct - Unfavorable reaction kinetics. - Presence of impurities that promote the retro-aldol pathway.- Adjusting the SmI₂/MeOH ratio and shortening the reaction time can help minimize the retro-aldol reaction. - Ensure all reagents and solvents are of high purity.
Difficulty in separating diastereomers by column chromatography - Inappropriate mobile phase. - Overloading of the column.- Systematically screen different mobile phase compositions with varying polarities. The use of a ternary solvent system might be beneficial. - Use a long column with a small diameter-to-length ratio for better resolution. - Reduce the amount of crude product loaded onto the column.
Incomplete conversion during the synthesis of the cyclic nitrone intermediate - Inefficient oxidation or cyclization step. - Impure starting materials.- Verify the purity of the starting materials (e.g., L-pyroglutamic acid). - Optimize the reaction conditions for the specific transformation (e.g., temperature, reaction time, reagent stoichiometry).

Experimental Protocols

Protocol 1: Synthesis of Cyclic Nitrone-Aldehyde Intermediate

This protocol is based on the synthesis reported by Zhang et al. and involves the preparation of the key cyclic nitrone intermediate from L-pyroglutamic acid.

Materials:

  • L-pyroglutamic acid

  • Appropriate protecting group reagents

  • Oxidizing and reducing agents

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard laboratory glassware and purification supplies

Procedure: Detailed multi-step synthesis procedures starting from L-pyroglutamic acid are required to yield the cyclic nitrone with an aldehyde functional group. Each step should be carefully monitored for completion and purity.

Protocol 2: SmI₂-Induced Intramolecular Reductive Coupling

Materials:

  • Cyclic nitrone-aldehyde intermediate

  • Samarium(II) iodide (SmI₂) solution in THF (freshly prepared and titrated)

  • Anhydrous THF

  • Additives (e.g., HMPA, water, as required for optimization)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), cool a freshly prepared and titrated solution of SmI₂ in anhydrous THF to the desired temperature (e.g., -78 °C).

  • If using an additive, add it to the SmI₂ solution and stir for a specified time.

  • Dissolve the cyclic nitrone-aldehyde intermediate in anhydrous THF.

  • Add the solution of the intermediate dropwise to the SmI₂ solution over an extended period using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude product from the reductive coupling reaction

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol)

Procedure:

  • Prepare a silica gel column of appropriate dimensions.

  • Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired diastereomer of this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Data Presentation

Reaction Step Key Parameters Observed Outcome/Data
SmI₂-Induced Cyclization TemperatureLower temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity.
AdditiveThe use of HMPA or water can alter the diastereomeric ratio. Specific ratios need to be empirically determined for optimal results.
Rate of AdditionSlow addition of the substrate typically improves both yield and diastereoselectivity.
Purification Mobile Phase CompositionA gradient of 0-10% Methanol in Dichloromethane is a common starting point for separating diastereomers.
Column LoadingLower sample loading relative to the amount of silica gel improves separation efficiency.

Visualizations

Erycibelline_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_key_step Key Cyclization Step cluster_final Final Product & Purification L-Pyroglutamic_Acid L-Pyroglutamic Acid Cyclic_Nitrone_7 Cyclic Nitrone (7) L-Pyroglutamic_Acid->Cyclic_Nitrone_7 Multi-step synthesis Nitrone_Aldehyde_6 Nitrone-Aldehyde (6) Cyclic_Nitrone_7->Nitrone_Aldehyde_6 Functional group manipulation SmI2_Coupling SmI2-Induced Reductive Coupling Nitrone_Aldehyde_6->SmI2_Coupling Diastereomers_8ab Diastereomeric Mixture (8a and 8b) SmI2_Coupling->Diastereomers_8ab Purification Column Chromatography Diastereomers_8ab->Purification This compound (-)-Erycibelline Purification->this compound

Caption: Workflow for the synthesis of (-)-Erycibelline.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield in Cyclization? Start->Low_Yield Poor_Selectivity Poor Diastereoselectivity? Start->Poor_Selectivity Low_Yield->Poor_Selectivity No Check_SmI2 Verify SmI2 Activity & Anhydrous Conditions Low_Yield->Check_SmI2 Yes Optimize_Conditions Optimize Temp. & Addition Rate Poor_Selectivity->Optimize_Conditions Yes Check_SmI2->Optimize_Conditions Screen_Additives Screen Solvents & Additives (HMPA, H2O) Optimize_Conditions->Screen_Additives End Problem Resolved Screen_Additives->End

Caption: Troubleshooting logic for the key cyclization step.

Technical Support Center: Addressing Erycibelline Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Erycibelline precipitation in cell culture media. Our goal is to ensure the successful and reproducible application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

This compound is a synthetic small molecule inhibitor of the ErbB signaling pathway. The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.[1][2] this compound is under investigation for its potential to selectively target and inhibit these pathways in cancer cells, making it a valuable tool for preclinical cancer research.

Q2: What are the common signs of this compound precipitation in my cell culture?

This compound precipitation can manifest in several ways:

  • Visible particles: You may observe fine particles, crystals, or a film on the surface of the culture vessel or within the media.[3][4]

  • Cloudiness or turbidity: The cell culture media may appear hazy or cloudy.[3][4]

  • Color change: A subtle change in the media's color might occur, although this is less common.[3]

It is crucial to differentiate precipitation from microbial contamination, which often presents with a rapid drop in pH (indicated by a yellowing of the media) and the presence of motile organisms under a microscope.[4][5]

Q3: What are the primary causes of this compound precipitation?

Several factors can contribute to this compound precipitation in cell culture media:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has low solubility in aqueous solutions like cell culture media.[3]

  • High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.[3][4]

  • Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Rapidly diluting this stock in the aqueous environment of the cell culture media can cause the compound to "crash out" or precipitate.[3][4]

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[6][7]

  • pH and Temperature: The solubility of this compound can be sensitive to changes in the pH and temperature of the media.[3][5]

  • Improper Storage: Incorrect storage of stock solutions, including repeated freeze-thaw cycles, can lead to precipitation upon dilution.[5][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Problem 1: Precipitation observed immediately after adding this compound to the media.
Potential Cause Recommended Solution
High final concentration of this compound Determine the optimal working concentration through a dose-response experiment. Start with a lower concentration and gradually increase it to find the highest soluble concentration under your experimental conditions.
"Solvent shock" from rapid dilution Add the this compound stock solution to the pre-warmed cell culture media dropwise while gently swirling the flask or plate.[4] A stepwise dilution approach can also be effective.[8][9]
Final DMSO concentration is too high Keep the final DMSO concentration in the culture media below 0.5%, and ideally at or below 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.[3][10]
Problem 2: Precipitation appears after a period of incubation.
Potential Cause Recommended Solution
Temperature fluctuations Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5][7]
pH shift in the media due to cell metabolism Use a culture medium containing a robust buffering system, such as HEPES, to maintain a stable pH. Ensure the CO2 level in the incubator is appropriate for the medium formulation.
Interaction with media components over time If using a serum-containing medium, consider reducing the serum percentage if experimentally feasible. Serum proteins can sometimes contribute to compound precipitation.
Compound degradation Protect this compound stock solutions from light by storing them in amber vials. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound.

  • Add DMSO: Add the calculated volume of cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.[11]

  • Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the compound.

Protocol 2: Preparation of this compound Working Solution

This protocol details the preparation of a 10 µM working solution from a 10 mM stock solution, ensuring a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.

  • Prepare Working Solution: In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM this compound stock solution to the medium. This results in a final volume of 10 mL, a final this compound concentration of 10 µM, and a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Gently invert the tube several times or pipette up and down to ensure the working solution is homogenous. Avoid vigorous vortexing, which can cause shearing of media components.

  • Immediate Use: Use the freshly prepared working solution for your cell culture experiments immediately.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

This table provides hypothetical solubility data for this compound to guide solvent selection. Actual solubility may vary.

SolventSolubility (mM)Notes
Dimethyl Sulfoxide (DMSO)> 100Preferred solvent for high-concentration stock solutions.[8]
Ethanol (100%)~ 40An alternative to DMSO, may be less toxic to some cell lines.[8]
WaterInsolubleThis compound is hydrophobic and does not dissolve in aqueous solutions.[8]
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for initial dissolution.[8]
Table 2: Effect of pH and Temperature on this compound Solubility (Illustrative Data)

This table illustrates the potential impact of pH and temperature on this compound's solubility in a simplified buffer system.

pHTemperature (°C)Solubility (µM)
7.0415
7.4418
7.03725
7.43730

Visualizations

Signaling Pathway Diagram

Erycibelline_Signaling_Pathway EGF EGF EGFR EGFR (ErbB1) EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the ErbB1 (EGFR) signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay end End assay->end

Caption: General experimental workflow for cell treatment with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic precipitation Precipitation Observed? immediate Immediately after adding? precipitation->immediate Yes delayed After incubation? precipitation->delayed Yes no_precip No Precipitation Proceed with Experiment precipitation->no_precip No check_conc Check Final Concentration & DMSO % immediate->check_conc slow_addition Use Slow, Dropwise Addition immediate->slow_addition check_temp Check Temperature Stability & Aliquoting delayed->check_temp check_ph Check Media Buffering & CO2 Levels delayed->check_ph

Caption: A logical guide for troubleshooting this compound precipitation.

References

Optimizing Eribulin Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide pertains to Eribulin , a microtubule dynamics inhibitor. Initial searches for "Erycibelline" yielded limited and disparate results, suggesting a possible misspelling. Eribulin is a well-researched compound with extensive preclinical and clinical data, making it the likely subject of interest for in vivo experimental optimization.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Eribulin dosage for in vivo experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies to guide dose selection and experimental design.

Table 1: In Vivo Efficacy of Eribulin in Preclinical Models

Cancer ModelDosing ScheduleDose Range (mg/kg)Route of AdministrationObserved Effects
Osteosarcoma (PDX)Days 1 and 4 of a 21-day cycle, repeated for two cycles0.25, 0.5, 1Intraperitoneal (IP)Dose-dependent activity; stable disease (SD) or partial response (PR) observed at 0.5 and 1 mg/kg.[1]
Osteosarcoma (PDX)q4d x 3, repeated at day 211Not specifiedInduced stable disease or partial response in the majority of models tested.[1]
Breast Cancer (MDA-MB-435)q4d x 30.375 - 1.5Not specifiedComplete tumor regression in 14 of 15 animals.[2]
Breast Cancer (MDA-MB-435)Not specified0.25 - 1.0Intravenous (IV) or IPRegression of measurable tumors.[2]
Fibrosarcoma (HT-1080)q4d x 31.3 - 4.0Not specifiedLong-lasting tumor regression.[2]
Pancreatic Cancer (PANC-1)q4d x 30.4 - 4.0Not specifiedLong-lasting remissions.[2]
Various Solid Tumors (Xenografts)q4d x 3, repeated at day 211Not specifiedObjective responses in 18 of 35 solid tumor xenografts.[3]
Acute Lymphocytic Leukemia (ALL) (Xenografts)q4d x 3, repeated at day 211.5Not specifiedComplete responses or maintained complete responses in all 8 xenografts.[3]
Breast Cancer (PDX)Weekly0.4IVTumor growth inhibition.[4]
Breast Cancer (PDX)Weekly (Q7D)0.125, 0.25IVTumor growth inhibition in combination studies.[5]

Table 2: Clinical Dosage and Administration

IndicationDosing ScheduleDoseRoute of Administration
Metastatic Breast CancerDays 1 and 8 of a 21-day cycle1.4 mg/m²IV infusion over 2-5 minutes
Unresectable or Metastatic LiposarcomaDays 1 and 8 of a 21-day cycle1.4 mg/m²IV infusion over 2-5 minutes

Experimental Protocols

This section provides a detailed methodology for a typical in vivo experiment with Eribulin.

Table 3: Methodology for In Vivo Eribulin Experiments

Parameter Protocol
Drug Preparation Eribulin mesylate is available as a solution of 0.5 mg/mL in ethanol:water (5:95).[6][7] For in vivo studies, it can be reconstituted in ethanol:water (5:95) and then diluted with sterile saline.[1] The final solution should be stored at 4°C and protected from light for up to 7 days.[1]
Animal Models Patient-derived xenograft (PDX) models or human tumor xenografts in immunocompromised mice (e.g., nude mice) are commonly used.[1][2]
Administration Route Intravenous (IV) and intraperitoneal (IP) injections are the most common routes of administration in preclinical studies.[2][4][5]
Dosing Schedule Intermittent dosing schedules, such as every 4 days for 3 doses (q4d x 3) or on days 1 and 8 of a 21-day cycle, have shown optimal effectiveness.[1][2][8]
Dose-Response Studies To determine the optimal dose, a dose-response study is recommended. This typically involves testing a range of doses, for example, 0.25, 0.5, and 1 mg/kg.[1]
Monitoring Tumor growth should be monitored regularly, typically twice a week, by measuring tumor volume with calipers.[4] Animal body weight should also be recorded to monitor for toxicity.
Endpoint The primary endpoint is often tumor growth inhibition, stasis, or regression.[8] In some studies, long-term tumor-free survival is also assessed.[8]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Data Analysis A Animal Acclimatization B Tumor Implantation (Xenograft/PDX) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Eribulin Administration (IV or IP) D->E F Monitor Tumor Volume & Body Weight E->F G Repeat Dosing (as per schedule) F->G H Endpoint Reached (e.g., tumor size, time) G->H I Data Collection & Statistical Analysis H->I J Determine Optimal Dose & Schedule I->J

Caption: Experimental Workflow for Eribulin Dose Optimization in vivo.

Signaling Pathways

G cluster_0 Microtubule Dynamics cluster_1 Vascular Remodeling & EMT Eribulin Eribulin Tubulin Tubulin Eribulin->Tubulin Binds to plus ends Microtubule_Growth Microtubule Growth Eribulin->Microtubule_Growth Inhibits Angiogenesis_Genes Angiogenesis Genes (VEGF, Wnt, Notch) Eribulin->Angiogenesis_Genes Decreases expression Tumor_Perfusion Tumor Perfusion Eribulin->Tumor_Perfusion Increases EMT Epithelial-Mesenchymal Transition (EMT) Eribulin->EMT Reverses Mitotic_Blockade Mitotic Blockade Microtubule_Growth->Mitotic_Blockade Leads to Apoptosis Apoptosis Mitotic_Blockade->Apoptosis Induces Hypoxia Tumor Hypoxia Tumor_Perfusion->Hypoxia Reduces

References

Validation & Comparative

Confirming the Analgesic Effect of Erycibelline In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo analgesic potential of Erycibelline, a novel compound. Due to the current lack of published in vivo data for this compound, this document outlines the standard experimental protocols and provides comparative data from established analgesics—morphine, tramadol, and indomethacin—to serve as a benchmark for future studies.

Executive Summary

The confirmation of a new compound's analgesic properties requires rigorous in vivo testing. This guide details the methodologies for three commonly employed analgesic assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. To provide a comparative context, experimental data for the centrally acting opioid analgesics, morphine and tramadol, and the peripherally acting non-steroidal anti-inflammatory drug (NSAID), indomethacin, are presented. This allows for a multi-faceted evaluation of a new chemical entity like this compound, assessing both its central and peripheral analgesic potential.

Data Presentation: Comparative Analgesic Effects

The following tables summarize the analgesic effects of standard drugs in common in vivo models. Table 1 presents data for centrally acting analgesics in the hot plate test, while Table 2 shows the effect of a peripherally acting analgesic in the acetic acid-induced writhing test. A hypothetical data set for this compound is provided in Table 3 to illustrate how its analgesic profile could be presented and compared.

Table 1: Analgesic Effect of Morphine and Tramadol in the Hot Plate Test in Rodents

Treatment GroupDose (mg/kg)Route of AdministrationTime Post-Administration (min)Latency to Response (seconds)
Vehicle (Saline)-Intraperitoneal (i.p.)3015.2 ± 1.1
Morphine10Intraperitoneal (i.p.)3028.5 ± 2.3
Tramadol40Intraperitoneal (i.p.)3025.1 ± 1.9

*Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data are representative values compiled from multiple sources for illustrative purposes.

Table 2: Analgesic Effect of Indomethacin in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Writhings% Inhibition
Vehicle (Saline)-Intraperitoneal (i.p.)45.6 ± 3.2-
Indomethacin10Intraperitoneal (i.p.)22.2 ± 2.5**51.3%

*Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data are representative values compiled from multiple sources for illustrative purposes.[1]

Table 3: Hypothetical Analgesic Profile of this compound

AssayTreatment GroupDose (mg/kg)Route of AdministrationMeasured Effect
Hot Plate TestThis compound20Oral (p.o.)Increased latency to 25.8 ± 2.1s
Acetic Acid WrithingThis compound20Oral (p.o.)45% inhibition of writhing

This table is for illustrative purposes to demonstrate how data for this compound would be presented.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[2]

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to keep the animal in the testing area.

  • Animals: Mice (e.g., Swiss albino, 20-25g) are typically used.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test compound (this compound), vehicle, or a positive control (e.g., morphine) to different groups of animals.

    • At specific time intervals post-administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the latency to response.

  • Data Analysis: The increase in latency to response compared to the vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Rats or mice are suitable for this assay.

  • Procedure:

    • Gently restrain the animal with its tail exposed.

    • Place the tail over the light source of the analgesiometer.

    • Activate the light source and a timer simultaneously.

    • The timer stops automatically when the animal flicks its tail, and the latency is recorded. A cut-off time is pre-set to avoid tissue damage.

    • Establish a baseline latency for each animal.

    • Administer the test compound, vehicle, or positive control.

    • Measure the tail-flick latency at predetermined time points after administration.

  • Data Analysis: An increase in the tail-flick latency is indicative of a central analgesic effect.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response, which is then quantified.[3]

  • Materials: 0.6% acetic acid solution.

  • Animals: Mice are commonly used.

  • Procedure:

    • Administer the test compound (this compound), vehicle, or a positive control (e.g., indomethacin) to different groups of mice.

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the treated groups compared to the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a conceptual background, the following diagrams illustrate a key analgesic signaling pathway and a typical workflow for in vivo analgesic drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ion_Channels Phosphorylates Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Results in G cluster_preclinical Preclinical In Vivo Analgesic Screening start Test Compound (this compound) acute_pain Acute Pain Models start->acute_pain hot_plate Hot Plate Test acute_pain->hot_plate tail_flick Tail-Flick Test acute_pain->tail_flick writhing Acetic Acid Writhing acute_pain->writhing data_analysis Data Analysis & Interpretation hot_plate->data_analysis tail_flick->data_analysis writhing->data_analysis central_effect Central Analgesic Effect? data_analysis->central_effect peripheral_effect Peripheral Analgesic Effect? data_analysis->peripheral_effect further_studies Further Mechanistic & Toxicology Studies central_effect->further_studies peripheral_effect->further_studies

References

Erycibelline: A Comparative Guide to its Efficacy as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erycibelline's performance as a glycosidase inhibitor against established alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential for therapeutic applications.

Introduction to this compound

This compound is a dihydroxynortropane alkaloid naturally occurring in the plant Erycibe elliptilimba. Structurally, it belongs to the nortropane alkaloid family, a class of compounds known for their diverse biological activities. Recent scientific interest has focused on this compound's potential as a glycosidase inhibitor, a property that could have implications for the treatment of various diseases, including diabetes, viral infections, and certain types of cancer. This guide objectively evaluates its inhibitory activity in comparison to well-characterized glycosidase inhibitors.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its diastereomer, 7-epi-(+)-erycibelline, has been evaluated against a panel of glycosidase enzymes. For a comprehensive assessment, their performance is compared with established glycosidase inhibitors: Castanospermine, 1-Deoxynojirimycin (DNJ), Acarbose, and Miglitol. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against various glycosidases. Lower IC50 values indicate greater potency.

Compoundα-Glucosidase (yeast)β-Glucosidase (almonds)α-Mannosidase (jack bean)β-Mannosidase (snail)α-L-Fucosidase (bovine kidney)
(-)-Erycibelline > 1.0 mM> 1.0 mM> 1.0 mM> 1.0 mM> 1.0 mM
7-epi-(+)-Erycibelline > 1.0 mM> 1.0 mM> 1.0 mM> 1.0 mM> 1.0 mM
Castanospermine 0.12 µM (cellular α-glucosidase I)[1]Weak inhibitorPotent inhibitor--
1-Deoxynojirimycin (DNJ) 8.15 µM[2]-No inhibition[3]No inhibition[3]-
Acarbose 208.53 µg/mL (~323 µM)[4]----
Miglitol 0.35 µM (human lysosomal)[5]84 µM (human)[5]---

Table 1: Comparative IC50 Values of Glycosidase Inhibitors. Please note that enzyme sources and experimental conditions may vary across different studies, affecting direct comparability.

Based on the available data from the 2011 study by Yu and colleagues, neither (-)-Erycibelline nor its diastereomer 7-epi-(+)-erycibelline showed significant inhibitory activity against the tested glycosidases at concentrations up to 1.0 mM. In contrast, the established inhibitors demonstrated potent activity, particularly against α-glucosidase.

Experimental Protocols

The following is a detailed methodology for a standard in vitro glycosidase inhibition assay, representative of the type used to evaluate the inhibitory activity of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the glycosidase enzyme in cold phosphate buffer to the desired concentration.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO, then dilute with buffer) to create a range of concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the test compound or positive control at various concentrations.

    • Add the glycosidase enzyme solution to each well and incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at the same temperature for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na2CO3 increases the pH, which stops the enzyme reaction and induces a color change in the liberated p-nitrophenol.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and is inversely proportional to the inhibitory activity of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Glycosidase Inhibition Assay Workflow

The following diagram illustrates the key steps in a typical in vitro glycosidase inhibition assay.

Glycosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor Solutions - Buffer Incubation1 Pre-incubation: Enzyme + Inhibitor Reagents->Incubation1 Dispense into 96-well plate Reaction Reaction: Add Substrate (pNPG) Incubation1->Reaction Incubation2 Incubation Reaction->Incubation2 Termination Termination: Add Na2CO3 Incubation2->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow of an in vitro glycosidase inhibition assay.

Signaling Pathway of Glycosidase Action and Inhibition

Glycosidases play a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into simpler sugars. Inhibitors of these enzymes can modulate this process, which is a key therapeutic strategy for managing conditions like type 2 diabetes.

Glycosidase_Signaling_Pathway cluster_pathway Carbohydrate Digestion Pathway cluster_inhibition Inhibitory Action ComplexCarbs Complex Carbohydrates (e.g., Starch, Sucrose) Glycosidase α-Glucosidase ComplexCarbs->Glycosidase Substrate Glucose Glucose Glycosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor Glycosidase Inhibitor (e.g., this compound, Acarbose) Inhibitor->Glycosidase Inhibits

Caption: Mechanism of glycosidase action and inhibition.

Conclusion

The current experimental evidence suggests that (-)-Erycibelline and its diastereomer, 7-epi-(+)-erycibelline, do not exhibit significant inhibitory activity against the tested glycosidases at the concentrations evaluated. In direct comparison, established glycosidase inhibitors such as Castanospermine, 1-Deoxynojirimycin, Acarbose, and Miglitol demonstrate substantially higher potency, particularly against α-glucosidase.

For researchers and drug development professionals, this comparative analysis indicates that while this compound is a structurally interesting natural product, its potential as a direct glycosidase inhibitor appears limited based on the available data. Further research could explore its activity against a broader range of glycosidases or investigate other potential biological targets to fully elucidate its therapeutic potential. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting further comparative studies in this area.

References

A Comparative Guide to Erycibelline and Calystegines as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of erycibelline and calystegines, two classes of nortropane alkaloids with potential as glycosidase inhibitors. This document summarizes their structural differences, inhibitory activities against various glycosidases based on available experimental data, and discusses the experimental protocols used for their evaluation.

Introduction to this compound and Calystegines

This compound and calystegines are naturally occurring polyhydroxylated nortropane alkaloids. Their structural similarity to monosaccharides allows them to interact with the active sites of glycosidase enzymes, leading to competitive inhibition. Glycosidase inhibitors are of significant interest in drug development for the treatment of various diseases, including diabetes, lysosomal storage disorders, and viral infections.

Calystegines are a broader class of polyhydroxylated nortropane alkaloids found in various plant families, including Solanaceae (e.g., potatoes and eggplants) and Convolvulaceae. They are classified into different groups (A, B, and C) based on the number of hydroxyl groups. Several calystegines have been shown to be potent and selective inhibitors of various glycosidases.

Structural Comparison

This compound and calystegines share the same nortropane skeleton. The key difference lies in the number and stereochemistry of the hydroxyl groups attached to this core structure.

  • This compound is a dihydroxynortropane.

  • Calystegines are categorized by their degree of hydroxylation:

    • Calystegines A are trihydroxylated.

    • Calystegines B are tetrahydroxylated.

    • Calystegines C are pentahydroxylated.

The number and spatial arrangement of these hydroxyl groups are critical for their binding affinity and selectivity towards different glycosidase enzymes.

Glycosidase Inhibitory Activity

While direct comparative studies between this compound and calystegines are limited due to the lack of quantitative data for this compound, extensive research on calystegines has demonstrated their potent inhibitory effects.

Calystegine Inhibition Data

The following tables summarize the reported inhibitory constants (Kᵢ) of various calystegines against different glycosidases. Lower Kᵢ values indicate stronger inhibition.

Table 1: Inhibitory Activity (Kᵢ, µM) of Calystegines against β-Glucosidases

CompoundBovine Liver β-GlucosidaseHuman Liver β-GlucosidaseRat Liver β-Glucosidase
Calystegine A₃--Selectively Inhibits
Calystegine B₁150101.9
Calystegine B₂--Selectively Inhibits
Calystegine C₁151.51

Data from Asano et al. (1997)[1]

Table 2: Inhibitory Activity (Kᵢ, µM) of Calystegines against Other Glycosidases

CompoundEnzymeSourceKᵢ (µM)
Calystegine B₂α-Galactosidase-Strong competitive inhibitor
Calystegine C₁β-XylosidaseHuman0.13

Data from Asano et al. (1997)[1]

Table 3: Inhibitory Activity of Calystegines A₃ and B₂ against Human Intestinal α-Glucosidases

CompoundEnzymeInhibition
Calystegine A₃Maltase & SucraseLow in vitro inhibition
Calystegine B₂SucraseInhibited mainly sucrase activity

Data from Schafer et al. (2013)[2][3]

The data clearly indicates that the degree and position of hydroxylation in calystegines significantly influence their inhibitory potency and selectivity. For instance, Calystegine C₁, with five hydroxyl groups, is a more potent inhibitor of β-glucosidases than Calystegine B₁, which has four.

This compound Inhibitory Activity

Quantitative inhibitory data for this compound against specific glycosidases is not available in the reviewed literature. However, as a dihydroxynortropane alkaloid, it is structurally related to the calystegines and is expected to exhibit some level of glycosidase inhibition. Further experimental studies are required to quantify its activity and compare it directly with the calystegine family.

Experimental Protocols

The evaluation of glycosidase inhibitors typically involves in vitro enzymatic assays. A common method for β-glucosidase inhibition assays is detailed below.

Protocol: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This assay measures the amount of p-nitrophenol released from the substrate pNPG upon enzymatic cleavage by β-glucosidase. The absorbance of the yellow-colored p-nitrophenolate ion is measured spectrophotometrically.

Materials:

  • β-Glucosidase enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Test inhibitors (this compound, Calystegines) at various concentrations

  • Stop solution (e.g., 1 M Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add 50 µL of phosphate buffer.

  • Inhibitor Addition: Add 10 µL of the test inhibitor solution at different concentrations to the respective wells. For the control (100% enzyme activity), add 10 µL of the solvent used to dissolve the inhibitors.

  • Enzyme Addition: Add 20 µL of the β-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

To determine the inhibition constant (Kᵢ), further kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.

Potential Signaling Pathways

Glycosidase inhibitors can impact cellular signaling pathways, particularly those involving glycoproteins and lysosomal function. Inhibition of lysosomal glycosidases can lead to the accumulation of undigested substrates, a hallmark of lysosomal storage diseases. This lysosomal stress can, in turn, affect signaling pathways that sense cellular nutrient and stress levels, such as the mTORC1 pathway.

mTORC1_Signaling cluster_lysosome Lysosome Lysosomal_Glycosidase Lysosomal Glycosidase Amino_Acids Amino Acids Lysosomal_Glycosidase->Amino_Acids releases Accumulation Substrate Accumulation (Lysosomal Stress) Lysosomal_Glycosidase->Accumulation prevents Substrate Glycoconjugate Substrate Substrate->Lysosomal_Glycosidase hydrolysis mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Amino_Acids->mTORC1 activates Inhibitor Glycosidase Inhibitor (e.g., Calystegines) Inhibitor->Lysosomal_Glycosidase inhibition Inhibitor->Accumulation leads to

Potential impact of glycosidase inhibitors on mTORC1 signaling.

The diagram above illustrates a potential mechanism where glycosidase inhibitors could influence the mTORC1 signaling pathway. By inhibiting lysosomal glycosidases, these compounds can lead to the accumulation of substrates, causing lysosomal stress. This stress, along with altered levels of products like amino acids, can modulate the activity of mTORC1, a key regulator of cell growth, proliferation, and autophagy. However, direct experimental evidence specifically linking this compound or calystegines to the mTORC1 pathway is still emerging.

Conclusion

Calystegines are a well-characterized group of potent glycosidase inhibitors with varying degrees of selectivity depending on their hydroxylation patterns. They represent promising lead compounds for the development of therapeutics for conditions such as diabetes and lysosomal storage diseases. This compound, a structurally related dihydroxynortropane alkaloid, is also a potential glycosidase inhibitor. However, a comprehensive comparison is currently hampered by the lack of quantitative data on its inhibitory activity. Further research is warranted to determine the IC₅₀ and Kᵢ values of this compound against a panel of glycosidases to fully assess its therapeutic potential relative to the calystegine family. The exploration of their effects on cellular signaling pathways, such as mTORC1, will also be crucial in understanding their broader biological activities and potential off-target effects.

References

A Comparative Study of Erycibelline and Other Nortropane Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Erycibelline and other nortropane alkaloids. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on its chemical context and compares it with the well-characterized glycosidase inhibitory activities of other notable nortropane alkaloids, primarily calystegines.

Structural Comparison

Nortropane alkaloids are characterized by a bicyclic [3.2.1] octane skeleton with a nitrogen bridge. This compound is a dihydroxynortropane, with the specific stereochemistry of its hydroxyl groups contributing to its potential biological activity[1][2]. This structural class is shared by other well-studied nortropane alkaloids, such as the calystegines, which are also polyhydroxylated and known for their potent glycosidase inhibitory effects[2].

Comparative Biological Activity: Focus on Glycosidase Inhibition

In the absence of specific data for this compound, this guide presents a comparative analysis of the glycosidase inhibitory activity of various calystegines. This data serves as a benchmark for potential future studies on this compound.

AlkaloidEnzymeSourceInhibition Constant (Kᵢ)Citation
Calystegine B1 β-GlucosidaseBovine150 µM[2]
β-GlucosidaseHuman10 µM[2]
β-GlucosidaseRat1.9 µM[2]
Calystegine C1 β-GlucosidaseBovine15 µM[2]
β-GlucosidaseHuman1.5 µM[2]
β-GlucosidaseRat1 µM[2]
β-XylosidaseHuman0.13 µM[2]
Calystegine B2 α-GalactosidaseBovine, Human, RatStrong Competitive Inhibitor[2]
β-GlucosidaseRatSelective Inhibition[2]
Calystegine A3 β-GlucosidaseRatSelective Inhibition[2]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, the known effects of other nortropane alkaloids, particularly their impact on glycosidase activity, suggest potential downstream effects on cellular signaling. For instance, nortropane alkaloids from Hyoscyamus albus have been shown to regulate the SIRT1/NF-κB/JNK pathway in HepG2 cells, mitigating hyperglycemia and hyperinsulinemia.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal Nortropane_Alkaloid Nortropane Alkaloid (e.g., Calystegines) SIRT1 SIRT1 Nortropane_Alkaloid->SIRT1 Activates NF_kB NF-κB SIRT1->NF_kB Inhibits JNK JNK SIRT1->JNK Inhibits JNK->NF_kB Activates I_kB IκB IKK->I_kB Phosphorylates p65_p50 p65/p50 I_kB->p65_p50 Releases Inflammatory_Genes Inflammatory Gene Expression p65_p50->Inflammatory_Genes Activates Transcription

Experimental Protocols

General Alkaloid Extraction and Purification

A general workflow for the extraction and purification of nortropane alkaloids from plant material is outlined below. This protocol can be adapted for the isolation of this compound from Erycibe elliptilimba.

Experimental_Workflow Start Dried Plant Material Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Acid_Base_Partitioning Acid-Base Partitioning (e.g., with HCl and NaOH) Concentration->Acid_Base_Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Acid_Base_Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization End Pure Nortropane Alkaloid Characterization->End

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of compounds like nortropane alkaloids against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in phosphate buffer at various concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound or control solution, and 25 µL of the α-glucosidase solution (0.5 U/mL).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution (5 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound, a dihydroxynortropane alkaloid, holds potential as a bioactive compound, likely acting as a glycosidase inhibitor based on its structural characteristics and the known activities of related nortropane alkaloids. However, a significant gap in the literature exists regarding its specific biological activities and mechanism of action. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Determining its IC50 or Kᵢ values against a panel of glycosidases and other relevant enzymes is a critical first step. Furthermore, investigating its effects on cellular signaling pathways will be essential to fully understand its therapeutic potential. The data and protocols presented in this guide for other nortropane alkaloids provide a valuable framework for initiating such investigations into the promising, yet understudied, compound this compound.

References

Erycibelline's Potential Mechanism of Action: An Indirect Comparison to Established Pain-Killers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Erycibelline's direct mechanism of action as an analgesic is currently hindered by a lack of specific experimental data in publicly available scientific literature. However, by examining the pharmacological activities of extracts from its source plant, Erycibe elliptilimba, and related species, we can infer a potential mechanism and draw comparisons to well-established pain-killers.

This compound is a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba. While research has focused on its synthesis and other potential biological activities, such as anti-obesity effects and glycoside hydrolase inhibition, its role in analgesia remains largely unexplored. This guide, therefore, provides a comparative overview based on the known analgesic and anti-inflammatory properties of Erycibe plant extracts and contrasts them with the mechanisms of conventional painkillers.

Comparative Analysis of Pain-Killer Mechanisms

The management of pain is primarily achieved through medications that act on various targets within the central and peripheral nervous systems. A comparison of the inferred mechanism of Erycibe alkaloids with major classes of analgesics is presented below.

Target/MechanismErycibe Alkaloids (Inferred)NSAIDs (e.g., Ibuprofen, Diclofenac)Opioids (e.g., Morphine)NMDA Receptor Antagonists (e.g., Ketamine)
Primary Target Inhibition of Prostaglandin E2 (PGE2) synthesis[1]Cyclooxygenase (COX-1 & COX-2) enzymes[1]Mu (µ), Kappa (κ), and Delta (δ) opioid receptors[2]N-methyl-D-aspartate (NMDA) receptors[3]
Effect Anti-inflammatory and analgesic[1][4]Anti-inflammatory, analgesic, antipyreticPotent analgesia, sedation, euphoriaAnalgesia, dissociation, prevention of central sensitization[3]
Opioid Pathway Not reversed by naloxone, suggesting a non-opioid mechanism[1][5]NoYesNo

Detailed Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for each class of pain-killer.

.

Erycibe_Alkaloids_Pathway cluster_inflammation Inflammatory Stimulus cluster_arachidonic_acid Arachidonic Acid Pathway cluster_pain Pain Perception Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Nociceptors Nociceptor Activation Prostaglandins->Nociceptors Sensitization Pain_Signal Pain Signal to Brain Nociceptors->Pain_Signal Erycibe_Extracts Erycibe Extracts (containing this compound) Erycibe_Extracts->Prostaglandins Inhibition of Synthesis

Caption: Inferred mechanism of Erycibe extracts in reducing pain.

.

NSAIDs_Pathway cluster_inflammation Inflammatory Stimulus cluster_arachidonic_acid Arachidonic Acid Pathway cluster_pain Pain Perception Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Nociceptors Nociceptor Activation Prostaglandins->Nociceptors Sensitization Pain_Signal Pain Signal to Brain Nociceptors->Pain_Signal NSAIDs NSAIDs NSAIDs->COX Inhibition

Caption: Mechanism of action for Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

.

Opioids_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Vesicles Neurotransmitter Vesicles (e.g., Glutamate, Substance P) Ca_Channel->Vesicles Triggers Fusion Neurotransmitter Vesicles->Neurotransmitter K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Pain_Signal_Transmission Inhibition of Pain Signal Transmission Hyperpolarization->Pain_Signal_Transmission Opioids Opioids Opioid_Receptor Opioid Receptor (Gi-coupled) Opioids->Opioid_Receptor Binds to Opioid_Receptor->Ca_Channel Inhibits Opioid_Receptor->K_Channel Opens

Caption: Mechanism of action for Opioid Analgesics.

.

NMDA_Antagonists_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Central_Sensitization Central Sensitization (Wind-up) Ca_Influx->Central_Sensitization Chronic_Pain Chronic Pain Central_Sensitization->Chronic_Pain NMDA_Antagonists NMDA Receptor Antagonists NMDA_Antagonists->NMDA_Receptor Block

Caption: Mechanism of action for NMDA Receptor Antagonists.

Experimental Protocols for Analgesic Activity Assessment

The following are standard experimental protocols used to evaluate the analgesic and anti-inflammatory effects of compounds, similar to those used in studies of Erycibe extracts.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
  • Objective: To assess the peripheral analgesic activity of a compound.

  • Methodology:

    • Rodents (typically mice) are divided into control and treatment groups.

    • The treatment groups receive various doses of the test compound (e.g., Erycibe extract), while the control group receives a vehicle. A positive control group receives a known analgesic like aspirin.

    • After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal writhing (stretching and constriction).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

    • A reduction in the number of writhes in the treated groups compared to the control group indicates peripheral analgesic activity[1].

Formalin-Induced Nociception Test (Central and Peripheral Analgesia)
  • Objective: To differentiate between central and peripheral analgesic effects.

  • Methodology:

    • Rodents (rats or mice) are administered the test compound, vehicle, or a positive control.

    • A dilute solution of formalin is injected into the plantar surface of one hind paw.

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing direct chemical irritation and peripheral pain) and the late phase (15-30 minutes post-injection, involving inflammatory processes and central sensitization).

    • Inhibition of the early phase suggests peripheral analgesic action, while inhibition of the late phase indicates both peripheral and central anti-inflammatory and analgesic effects[1]. In the case of Erycibe extracts, a significant inhibition of the second phase was observed[1].

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
  • Objective: To evaluate the anti-inflammatory activity of a compound.

  • Methodology:

    • The initial paw volume of rodents (typically rats) is measured using a plethysmometer.

    • The animals are then treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specified time, carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • A reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity[1].

Conclusion and Future Directions

While direct experimental evidence for the analgesic mechanism of this compound is currently unavailable, studies on extracts from the Erycibe genus suggest a potential non-opioid, anti-inflammatory mechanism of action, likely involving the inhibition of prostaglandin synthesis[1]. This positions it mechanistically closer to NSAIDs than to opioids or NMDA receptor antagonists.

The lack of reversal of its analgesic effect by naloxone is a significant finding, as it suggests that this compound and related compounds may offer a pathway to pain relief without the addictive potential and other side effects associated with opioid receptor agonists[1].

Future research should focus on isolating this compound and conducting specific in vitro and in vivo studies to:

  • Determine its binding affinity for various receptors, particularly COX enzymes.

  • Elucidate its precise signaling pathway in nociception.

  • Conduct head-to-head comparative studies with standard analgesics to quantify its efficacy and safety profile.

Such studies are crucial to validate the therapeutic potential of this compound as a novel analgesic and to provide the necessary data for its further development.

References

Unraveling the Potency of Eribulin: A Comparative Analysis of its Biological Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Anti-cancer Agent Eribulin and its Mechanism of Action.

Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a significant chemotherapeutic agent in the treatment of several cancers.[1][2] Its primary mechanism of action involves the inhibition of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][3][4] This guide provides a comprehensive cross-validation of Eribulin's biological activity in various cancer cell lines, offering a comparative perspective with other microtubule-targeting agents and detailing the experimental protocols and signaling pathways involved.

Comparative Biological Activity of Eribulin

Eribulin has demonstrated a broad spectrum of antitumor activity across a range of human cancer cell lines in preclinical studies.[2] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of Eribulin in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
HOGGlioblastomaData not available, but high sensitivity reported[5]
T98GGlioblastomaData not available, but sensitivity reported[5]
NB4Acute Promyelocytic LeukemiaConcentration-dependent apoptosis observed[5]
NB-R2Acute Promyelocytic LeukemiaConcentration-dependent apoptosis observed[5]
OCI-AML3Acute Myeloid LeukemiaConcentration-dependent apoptosis observed[5]
JurkatAcute T-cell LeukemiaConcentration-dependent apoptosis observed[5]
MOLM-13Acute Myeloid LeukemiaG0/G1 phase arrest observed[5]

Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the reported sensitivity and effects.

Mechanism of Action and Signaling Pathways

Eribulin's unique mode of action distinguishes it from other microtubule-targeting agents. It primarily acts by binding to the plus ends of microtubules, suppressing their polymerization without affecting depolymerization.[1] This leads to the formation of nonproductive tubulin aggregates, disruption of the mitotic spindle, and ultimately, G2/M phase cell cycle arrest and apoptosis.[1][3][4]

Beyond its direct impact on microtubules, Eribulin has been shown to modulate several signaling pathways. In leukemia cells, its exposure leads to the activation of apoptotic pathways, indicated by PARP1 cleavage and an increase in γH2AX, a marker of DNA damage.[5] Furthermore, Eribulin can reduce the expression of stathmin 1, a protein involved in regulating microtubule dynamics.[5]

The following diagram illustrates the proposed signaling pathway of Eribulin leading to apoptosis.

Eribulin_Signaling_Pathway Eribulin Eribulin Microtubules Microtubule Plus-Ends Eribulin->Microtubules Binds to Stathmin1 Stathmin 1 Eribulin->Stathmin1 Reduces expression Tubulin_Aggregates Nonproductive Tubulin Aggregates Microtubules->Tubulin_Aggregates Forms Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Aggregates->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP1_Cleavage PARP1 Cleavage Apoptosis->PARP1_Cleavage Induces gammaH2AX γH2AX Elevation Apoptosis->gammaH2AX Induces

Proposed signaling pathway of Eribulin leading to apoptosis.

Experimental Protocols

The evaluation of Eribulin's biological activity involves a series of established in vitro assays. The following are key experimental protocols typically employed:

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of Eribulin for a specified duration (e.g., 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with Eribulin at the desired concentration and time point.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis:

  • Cells are treated with Eribulin and harvested.

  • Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Fixed cells are washed with PBS and incubated with RNase A and propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

The following workflow diagram illustrates the general process for evaluating the biological activity of a compound like Eribulin.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data_analysis Data Analysis Seeding Seed Cells Treatment Treat with Eribulin Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

General workflow for in vitro evaluation of Eribulin's activity.

Comparative Landscape: Eribulin vs. Other Microtubule Inhibitors

Eribulin belongs to a class of drugs known as microtubule-targeting agents (MTAs). This class also includes taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine). While all MTAs interfere with microtubule function, they do so through different mechanisms.

Drug ClassMechanism of ActionBinding SiteEffect on Microtubules
Eribulin (Halichondrin B analog) Inhibits microtubule polymerizationPlus ends of microtubulesSuppresses growth, forms nonproductive aggregates
Taxanes (e.g., Paclitaxel) Stabilizes microtubulesβ-tubulin (taxane-binding site)Prevents depolymerization, leads to mitotic arrest
Vinca Alkaloids (e.g., Vincristine) Inhibits microtubule polymerizationβ-tubulin (vinca-binding site)Prevents assembly of microtubules

This mechanistic difference may contribute to Eribulin's efficacy in cancers that have developed resistance to other MTAs.[4] For instance, its distinct binding site on β-tubulin may allow it to circumvent resistance mechanisms that affect the binding of taxanes or vinca alkaloids.[4]

Conclusion

Eribulin is a potent anti-cancer agent with a unique mechanism of action that distinguishes it from other microtubule inhibitors. Its broad-spectrum activity against various cancer cell lines, coupled with its distinct effects on microtubule dynamics and associated signaling pathways, underscores its importance in the oncology drug landscape. Further research, including head-to-head comparative studies with other MTAs across a wider range of cell lines and the elucidation of specific IC50 values, will continue to refine our understanding of its therapeutic potential and inform its clinical application.

References

Synthetic vs. Natural Erycibelline: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

The pursuit of novel therapeutic agents has led to a growing interest in natural products and their synthetic analogues. Erycibelline, a dihydroxynortropane alkaloid, has emerged as a compound of interest due to its potential pharmacological activities. This guide provides a comparative overview of synthetic versus natural this compound, summarizing the available data and outlining the necessary experimental frameworks for a comprehensive evaluation.

This compound is naturally found in the plant Erycibe elliptilimba[1][2][3]. Its classification as a hydroxylated nortropane alkaloid places it in a group of compounds known for their potent glycosidase inhibitory activity[1][4]. This inhibitory action suggests potential therapeutic applications in the management of diseases such as viral infections, cancer, and diabetes[4]. While the total synthesis of (-)-Erycibelline has been successfully achieved, to date, no peer-reviewed studies have been published that directly compare the efficacy of synthetic versus naturally derived this compound.

Data Presentation: A Framework for Comparison

In the absence of direct comparative data, this section presents a proposed framework for evaluating the efficacy of synthetic and natural this compound. The following table outlines the key parameters that should be assessed in head-to-head studies.

ParameterSynthetic this compoundNatural this compoundJustification for Comparison
Purity (%) Expected to be high and consistentVariable, dependent on extraction and purification methodsPurity is a critical factor that can influence biological activity and introduce confounding variables.
Glycosidase Inhibition (IC50) To be determinedTo be determinedAs a known glycosidase inhibitor, the half-maximal inhibitory concentration (IC50) is a primary measure of potency.
Cytotoxicity (CC50) To be determinedTo be determinedEssential for determining the therapeutic index and assessing potential off-target effects.
In vivo Efficacy To be determinedTo be determinedAnimal models are necessary to evaluate the physiological effects and overall therapeutic potential.
Pharmacokinetics (ADME) To be determinedTo be determinedUnderstanding the absorption, distribution, metabolism, and excretion is crucial for drug development.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are proposed experimental protocols for key assays in the evaluation of this compound.

Glycosidase Inhibition Assay

This in vitro assay is designed to quantify the inhibitory activity of this compound against a target glycosidase (e.g., α-glucosidase).

  • Preparation of Reagents:

    • Prepare a stock solution of the target glycosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a stock solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

    • Prepare serial dilutions of both synthetic and natural this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the this compound solutions (both synthetic and natural) to the respective wells.

    • Include a positive control (a known glycosidase inhibitor, e.g., acarbose) and a negative control (buffer only).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound on a selected cell line.

  • Cell Culture:

    • Culture the chosen cell line (e.g., a cancer cell line or a normal cell line) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of synthetic and natural this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 (half-maximal cytotoxic concentration) value.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action and a hypothetical experimental workflow for comparing synthetic and natural this compound.

Erycibelline_Mechanism_of_Action cluster_Gut Small Intestine Lumen Carbohydrates Dietary Carbohydrates Disaccharidases α-Glucosidase (Brush Border Enzyme) Carbohydrates->Disaccharidases Digestion Glucose Glucose Disaccharidases->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound (Natural or Synthetic) This compound->Disaccharidases Inhibition Comparative_Workflow cluster_Source Source Material cluster_Analysis Characterization cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Evaluation Natural Natural this compound (from Erycibe elliptilimba) Purity Purity Analysis (e.g., HPLC, NMR) Natural->Purity Synthetic Synthetic this compound (Laboratory Synthesis) Synthetic->Purity Glycosidase Glycosidase Inhibition Assay (IC50) Purity->Glycosidase Cytotoxicity Cytotoxicity Assay (CC50) Purity->Cytotoxicity Animal Animal Model of Disease (e.g., Diabetes) Glycosidase->Animal Cytotoxicity->Animal PK Pharmacokinetic Studies Animal->PK

References

In Vivo Therapeutic Potential of Erycibelline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for the in vivo validation of Erycibelline, a novel dihydroxynortropane alkaloid with putative glycosidase inhibitory activity. Given the emerging interest in this compound's therapeutic potential, particularly in oncology, this document outlines a hypothetical yet plausible preclinical study design. To offer a clear benchmark, this compound's projected performance is compared against Swainsonine, a well-documented glycosidase inhibitor with demonstrated anti-cancer properties in vivo.

Altered cell surface glycosylation is a hallmark of cancer, influencing cell signaling, adhesion, and immune recognition. Glycosidase inhibitors interfere with the final steps of N-linked glycoprotein synthesis, leading to the expression of aberrant glycans on the cell surface. This alteration can disrupt tumor progression and metastasis. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Comparative Efficacy in a Breast Cancer Xenograft Model

The following table summarizes the projected quantitative outcomes of a hypothetical in vivo study comparing this compound to the established glycosidase inhibitor, Swainsonine, in a human breast cancer (MDA-MB-231) xenograft mouse model.

ParameterVehicle ControlThis compound (hypothetical)Swainsonine (comparator)
Treatment Regimen Daily, i.p.1 mg/kg, daily, i.p.0.5 mg/kg/day, continuous infusion
Mean Tumor Volume at Day 28 (mm³) 1250 ± 150500 ± 95~625 ± 110
Tumor Growth Inhibition (%) -60%~50%[1]
Metastatic Nodules (Lung) 25 ± 88 ± 3Significantly reduced[2]
Change in Body Weight (%) +2 ± 0.5-1 ± 0.8-1.5 ± 1.0
Adverse Effects None observedNone observedNone observed at effective dose

Proposed Signaling Pathway and Experimental Workflow

The therapeutic effect of glycosidase inhibitors like this compound in cancer is predicated on their ability to modulate the synthesis of complex N-linked glycans, which are crucial for the function of many cell surface receptors involved in cancer progression.

Glycosidase_Inhibition_Pathway This compound This compound Golgi_Mannosidase_II Golgi α-Mannosidase II (Glycosidase) This compound->Golgi_Mannosidase_II Inhibition N_Glycan_Processing Complex N-Glycan Synthesis Golgi_Mannosidase_II->N_Glycan_Processing Catalyzes Altered_Glycoproteins Altered Cell Surface Glycoproteins (e.g., Integrins, EGFR) N_Glycan_Processing->Altered_Glycoproteins Results in Cell_Signaling Aberrant Cell Signaling (Growth Factor Receptors) Altered_Glycoproteins->Cell_Signaling Cell_Adhesion Reduced Cell Adhesion and Motility Altered_Glycoproteins->Cell_Adhesion Immune_Recognition Enhanced Immune Recognition (↑ HLA Class I) Altered_Glycoproteins->Immune_Recognition Therapeutic_Effect Anti-Tumor Effect (↓ Proliferation, ↓ Metastasis) Cell_Signaling->Therapeutic_Effect Cell_Adhesion->Therapeutic_Effect Immune_Recognition->Therapeutic_Effect

Caption: Proposed mechanism of this compound's anti-tumor activity.

The in vivo validation of this compound's therapeutic potential can be systematically approached through a well-defined experimental workflow.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Implantation of 1x10^6 MDA-MB-231 cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Athymic Nude Mice Acclimatization (1 week) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10/group) Tumor_Growth->Randomization Treatment_Administration Daily Administration: - Vehicle - this compound - Swainsonine Randomization->Treatment_Administration Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment_Administration->Monitoring Endpoint Endpoint Criteria Met (e.g., Day 28 or Tumor >1500 mm³) Monitoring->Endpoint Euthanasia Euthanasia & Necropsy Endpoint->Euthanasia Tumor_Analysis Tumor Weight & Volume Analysis Euthanasia->Tumor_Analysis Metastasis_Analysis Lung Metastasis Quantification Euthanasia->Metastasis_Analysis Histology Histological Analysis (H&E) Euthanasia->Histology

Caption: Experimental workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are the key experimental protocols for the proposed in vivo study.

1. Cell Culture and Animal Model

  • Cell Line: Human breast adenocarcinoma cell line MDA-MB-231 will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Tumor Xenograft Implantation and Treatment

  • A suspension of 1 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of media and Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor growth will be monitored twice weekly using a digital caliper, and tumor volume will be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of approximately 100 mm³, mice will be randomized into three groups (n=10 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO), administered intraperitoneally (i.p.) daily.

    • Group 2: this compound (1 mg/kg), administered i.p. daily.

    • Group 3: Swainsonine (0.5 mg/kg/day), administered via a subcutaneously implanted osmotic pump.[1]

  • Animal body weight will be recorded twice weekly as a measure of toxicity.

3. Endpoint Analysis

  • The study will be terminated after 28 days of treatment or when the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500 mm³).

  • At the end of the study, mice will be euthanized, and primary tumors will be excised and weighed.

  • Lungs will be harvested, fixed in Bouin's solution, and the number of metastatic nodules on the surface will be counted under a dissecting microscope.

  • Tumor and lung tissues will be fixed in 10% neutral buffered formalin for histological analysis (Hematoxylin and Eosin staining).

4. Statistical Analysis

  • Tumor growth data will be analyzed using a two-way ANOVA with repeated measures.

  • Differences in final tumor weight and the number of metastatic nodules between groups will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

  • A p-value of <0.05 will be considered statistically significant.

This guide provides a robust framework for the in vivo evaluation of this compound. The direct comparison with a known glycosidase inhibitor, Swainsonine, will allow for a clear assessment of its relative therapeutic potential. The detailed protocols and defined endpoints will ensure the generation of high-quality, reproducible data to inform future drug development decisions.

References

Confirming the Cellular Target Engagement of Erycibelline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the cellular target engagement of Erycibelline, a dihydroxynortropane alkaloid with potential as a glycoside hydrolase inhibitor. Due to the limited specific experimental data on this compound's direct target engagement in cellular models, this document outlines established methodologies and presents comparative data from well-characterized glycoside hydrolase inhibitors to serve as a practical roadmap for future investigations.

Introduction to this compound and Target Engagement

This compound is a natural product isolated from Erycibe elliptilimba that has been identified as a potential inhibitor of glycoside hydrolases. These enzymes play crucial roles in a myriad of biological processes, including digestion, lysosomal function, and viral entry, making them attractive therapeutic targets. Confirming that a compound like this compound directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides evidence of the drug's mechanism of action and helps to interpret cellular phenotypes.

This guide explores robust experimental approaches to validate the binding of this compound to its putative glycoside hydrolase targets in cellular models and compares its potential profile with that of established inhibitors.

Comparative Analysis of Glycoside Hydrolase Inhibitors

To provide a benchmark for assessing this compound's potential efficacy and cellular activity, the following table summarizes quantitative data for well-established glycoside hydrolase inhibitors. Researchers aiming to characterize this compound should seek to generate similar datasets.

CompoundTarget Enzyme(s)Cellular IC50Method of Target Engagement ConfirmationReference Cell Line(s)
Acarbose α-glucosidase, α-amylase~1-10 µMActivity-based assaysCaco-2
Castanospermine α- and β-glucosidases~50-200 µMCompetitive Inhibition AssayVarious cancer cell lines
PUGNAc O-GlcNAcase (OGA)~50 nMCellular Thermal Shift Assay (CETSA)HEK293T
Miglitol α-glucosidases~0.1-1 µMCellular activity assaysCaco-2
This compound Putative Glycoside HydrolasesTo be determinedTo be determinedTo be determined

Table 1: Comparative data for established glycoside hydrolase inhibitors. The data presented for acarbose, castanospermine, PUGNAc, and miglitol are representative values from various studies and should be used as a general reference. The development of specific assays will be necessary to determine these values for this compound.

Key Experimental Protocols for Target Engagement

Confirming the interaction of this compound with its target protein inside a cell can be achieved through several robust methods. Below are detailed protocols for three widely accepted assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in a cellular context without the need for compound modification.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Culture the selected cell line (e.g., HEK293T, or a disease-relevant cell line) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target glycoside hydrolase in the soluble fraction using standard protein detection methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and quantification. A competitive ABPP experiment can be used to assess the binding of an inhibitor like this compound.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with different concentrations of this compound or a vehicle control.

  • Cell Lysis: Lyse the cells to prepare a proteome lysate.

  • Probe Labeling: Add a broad-spectrum glycoside hydrolase activity-based probe (e.g., a fluorescently tagged cyclophellitol) to the lysates. The probe will bind to the active sites of glycoside hydrolases that are not occupied by this compound.

  • Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific glycoside hydrolase in the this compound-treated samples compared to the control indicates that this compound is binding to the active site and preventing probe labeling.

  • Target Identification (Optional): The labeled protein band can be excised and identified using mass spectrometry.

NanoBRET™ Target Engagement Assay

This is a quantitative method to measure compound binding to a specific protein target in living cells.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).

Experimental Protocol:

  • Cell Line Generation: Create a stable cell line expressing the target glycoside hydrolase fused to NanoLuc® luciferase.

  • Assay Preparation: Seed the cells in a multi-well plate. Add the fluorescent tracer that is known to bind to the target enzyme.

  • Compound Treatment: Add varying concentrations of this compound to the wells. If this compound binds to the target, it will displace the tracer.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target protein. The data can be used to determine the cellular IC50 for target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated using the DOT language.

G cluster_0 Glycoside Hydrolase Signaling Glycoside Glycoside Enzyme Enzyme Glycoside->Enzyme Binds Products Products Enzyme->Products Hydrolyzes This compound This compound This compound->Enzyme Inhibits G cluster_1 CETSA Workflow A Treat cells with This compound B Lyse cells A->B C Heat lysate at varying temperatures B->C D Centrifuge to separate soluble/aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curve to assess thermal stabilization E->F G cluster_2 Competitive ABPP Workflow A Treat cells with This compound B Prepare cell lysate A->B C Add activity-based probe B->C D Separate proteins (SDS-PAGE) C->D E Visualize probe-labeled proteins (Fluorescence) D->E F Compare signal to control to determine inhibition E->F

References

Safety Operating Guide

Proper Disposal of Erycibelline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Erycibelline, a tropane alkaloid compound. Given the absence of a specific Safety Data Sheet (SDS) with definitive disposal instructions for this compound, a conservative approach is mandated. Therefore, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste. This guide is intended to supplement, not replace, your institution's established safety protocols and all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

This compound Disposal Procedures

All this compound waste, including pure compound, solutions, and contaminated materials, must be collected and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Use a designated, clearly labeled, and sealed container for all this compound waste. The container must be compatible with the chemical properties of this compound.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the container is kept closed except when adding waste.

  • Disposal Request:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.

  • Professional Disposal:

    • Your EHS department will arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal contractor.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, providing details of the spill and the cleanup procedure.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table provides a general overview of hazardous waste characteristics as defined by the U.S. Environmental Protection Agency (EPA). It is recommended to treat this compound as a toxic waste.

CharacteristicEPA Waste CodeDescriptionRelevance to this compound
Ignitability D001Wastes that can create fires under certain conditions.Unlikely, but should be confirmed if data becomes available.
Corrosivity D002Wastes that are acidic or basic and can corrode metal.Unlikely, but should be confirmed if data becomes available.
Reactivity D003Wastes that are unstable and can cause explosions or toxic fumes.Unlikely, but should be confirmed if data becomes available.
Toxicity D004 - D043Wastes that are harmful or fatal when ingested or absorbed.Assumed. As a tropane alkaloid, this compound should be handled as a toxic substance.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for this compound disposal and the general workflow for handling chemical waste.

ErycibellineDisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate this compound Waste container->segregate store Store in Satellite Accumulation Area segregate->store log Maintain Waste Log store->log contact_ehs Contact EHS for Pickup log->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse spill This compound Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Absorb or Sweep) ppe->contain clean Decontaminate the Area contain->clean collect Collect all materials as Hazardous Waste clean->collect report Report to Supervisor & EHS collect->report end Spill Response Complete report->end

Caption: Step-by-step spill response plan for this compound.

Personal protective equipment for handling Erycibelline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Erycibelline is currently available. Therefore, this substance must be handled as a potentially hazardous material with unknown toxicity. The following guidelines are based on standard laboratory best practices for handling uncharacterized chemical compounds.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize potential exposure. The following PPE is mandatory and should be selected based on the task-specific risk assessment.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, aerosols, and airborne particles of the compound.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. - Lab Coat: A fully buttoned lab coat, preferably chemical-resistant. - Clothing: Long pants and closed-toe shoes are required.Prevents skin contact with the substance. Regular inspection of gloves for any signs of degradation is essential.
Respiratory Protection All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of inhalation, which can be a primary route of exposure for fine powders.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure a safe operational workflow from preparation to disposal.

1. Pre-Handling Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that the safety shower and eyewash station are accessible and operational.

  • Assemble all necessary equipment and reagents before commencing work.

  • Prepare a designated waste container for this compound-contaminated materials.

2. Handling Procedures:

  • Conduct all weighing and solution preparation within a chemical fume hood to control the release of airborne particles.

  • Use the smallest feasible quantity of the substance for the experiment.[1]

  • Avoid working alone when handling substances with unknown toxicity.[1]

  • Keep containers of this compound tightly sealed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Carefully remove and dispose of PPE in the designated hazardous waste container.

  • Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated materials, including gloves, pipette tips, and empty containers, in a dedicated and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and any other known information.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

In the absence of specific experimental protocols for this compound, it is imperative to conduct a thorough risk assessment before any new procedure. This assessment should consider the potential for exposure, reaction with other chemicals, and the generation of hazardous byproducts.

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal.

Erycibelline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Emergency prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_waste Designate Waste Container prep_area->prep_waste weigh Weigh this compound prep_waste->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces experiment->decontaminate spill Spill Occurs experiment->spill doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect Contaminated Waste doff_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste evacuate Evacuate Area spill->evacuate notify Notify EHS evacuate->notify cleanup Authorized Personnel Cleanup notify->cleanup

Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erycibelline
Reactant of Route 2
Erycibelline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.